Cy3-PEG3-Alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C39H52ClN3O4 |
|---|---|
Molecular Weight |
662.3 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hexanamide chloride |
InChI |
InChI=1S/C39H51N3O4.ClH/c1-7-25-44-27-29-46-30-28-45-26-23-40-37(43)22-9-8-14-24-42-34-19-13-11-17-32(34)39(4,5)36(42)21-15-20-35-38(2,3)31-16-10-12-18-33(31)41(35)6;/h1,10-13,15-21H,8-9,14,22-30H2,2-6H3;1H |
InChI Key |
HQPRBDLAILMFAQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cy3-PEG3-Alkyne
For researchers, scientists, and professionals in drug development, understanding the characteristics of fluorescent probes is paramount for successful experimental design and execution. This guide provides a comprehensive overview of Cy3-PEG3-Alkyne, a fluorescent dye integral to modern bioconjugation techniques.
Core Structure and Properties
This compound is a derivative of the cyanine dye Cy3, featuring a triethylene glycol (PEG3) linker and a terminal alkyne group. This structure facilitates its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the stable and specific labeling of azide-containing biomolecules.[1][2][3] The PEG linker enhances the water solubility and reduces potential cross-linking of labeled proteins.[4][5]
A definitive high-resolution chemical structure image for this compound is not consistently available across public sources. However, its molecular formula is reported as C39H52N3O4Cl.
Physicochemical and Spectroscopic Properties
The utility of a fluorescent probe is defined by its photophysical characteristics. Cy3 is known for its brightness and photostability. The key quantitative properties of this compound and related Cy3-Alkyne variants are summarized below. It is important to note that slight variations in these values can be observed between different suppliers due to differences in measurement conditions and the specific molecular structure of the Cy3 core.
| Property | Value | Source(s) |
| Molecular Weight | 662.31 g/mol | |
| Molecular Formula | C39H52N3O4Cl | |
| Purity | > 95% | |
| Appearance | Red solid | |
| Excitation Maximum (λex) | 550 - 555 nm | |
| Emission Maximum (λem) | 568 - 570 nm | |
| Extinction Coefficient (εmax) | 150,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.31 | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, protect from light and moisture |
Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is the covalent labeling of azide-modified biomolecules via CuAAC, often referred to as a "click" reaction. This reaction is highly efficient and specific, proceeding under mild, aqueous conditions, making it suitable for biological samples.
General Protocol for Labeling of Oligonucleotides/DNA:
This protocol provides a general framework. Optimization may be required for specific applications.
Materials:
-
Azide-modified oligonucleotide or DNA
-
This compound
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Nuclease-free water
-
DMSO or DMF for dissolving the dye
-
Appropriate buffers (e.g., PBS)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Prepare fresh sodium ascorbate solution.
-
A few minutes before starting the reaction, pre-complex the copper catalyst by mixing CuSO4 and THPTA solutions. The THPTA ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency in aqueous environments.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide/DNA in an appropriate buffer.
-
Add the this compound stock solution. The molar excess of the dye will depend on the labeling efficiency desired and should be optimized.
-
Add the pre-complexed THPTA/CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
-
Purification:
-
The labeled oligonucleotide/DNA can be purified from unreacted dye and catalyst components by methods such as ethanol precipitation or size-exclusion chromatography.
-
General Protocol for Labeling of Proteins in Cell Lysates:
Materials:
-
Azide-modified protein lysate
-
This compound
-
Copper(II) sulfate (CuSO4) solution
-
THPTA solution
-
Sodium ascorbate solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reaction Cocktail Preparation:
-
In a tube, prepare a reaction cocktail containing PBS, this compound, THPTA solution, and CuSO4 solution.
-
-
Reaction Initiation:
-
Add the azide-modified protein lysate to the reaction cocktail.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Vortex the mixture gently.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
-
Downstream Analysis:
-
The click-labeled proteins in the lysate are now ready for downstream processing and analysis, such as SDS-PAGE and fluorescence imaging.
-
Visualizing the Workflow and Signaling Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language.
References
An In-depth Technical Guide to Cy3-PEG3-Alkyne: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG3-Alkyne is a fluorescent labeling reagent that plays a important role in modern molecular biology, chemical biology, and drug development. This molecule consists of three key functional components: the cyanine 3 (Cy3) fluorophore, a short polyethylene glycol (PEG3) linker, and a terminal alkyne group. This combination of features allows for the specific and covalent attachment of a bright and photostable fluorescent dye to a wide range of biomolecules through a highly efficient and bioorthogonal chemical reaction. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its key properties.
Core Components and their Functions
The utility of this compound arises from the distinct roles of its three components:
-
Cy3 (Cyanine 3): A member of the cyanine dye family, Cy3 is a bright and photostable fluorophore that exhibits strong absorption in the green-yellow region of the visible spectrum and emits in the orange-red region. Its high extinction coefficient and good quantum yield make it an excellent choice for a variety of fluorescence-based detection methods, including fluorescence microscopy, flow cytometry, and microplate assays.
-
PEG3 (Triethylene Glycol Linker): The short, hydrophilic PEG3 linker serves multiple purposes. It improves the water solubility of the entire molecule, which is advantageous for reactions in aqueous biological buffers. Furthermore, the PEG spacer physically separates the bulky Cy3 dye from the target biomolecule, minimizing the potential for steric hindrance and preserving the biological activity of the labeled molecule.
-
Alkyne Group: The terminal alkyne is the reactive handle that enables the conjugation of the Cy3 dye to other molecules. It is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary mechanism of action of this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne group on the this compound and an azide group on a target molecule.
The key features of the CuAAC reaction that make it ideal for bioconjugation are:
-
Bioorthogonality: Both the alkyne and azide functional groups are largely absent in biological systems. This means that the reaction is highly specific and does not interfere with native cellular processes.
-
High Efficiency and Yield: The reaction proceeds rapidly and with high yields under mild conditions, including at room temperature and in aqueous buffers.
-
Irreversible Covalent Bond: The resulting triazole ring is a stable, covalent linkage, ensuring that the fluorescent label remains attached to the target molecule.
The CuAAC reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) by a reducing agent such as sodium ascorbate.
Figure 1. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.
Quantitative Data
The photophysical properties of this compound are primarily determined by the Cy3 fluorophore. The following table summarizes the key quantitative data for Cy3 alkyne, which serves as a close approximation for this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [1][2] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ at 555 nm | [1] |
| Fluorescence Quantum Yield | ~0.31 | [1] |
| Recommended Laser Lines | 532 nm, 555 nm | |
| Solubility | DMSO, DMF, DCM, Water | |
| Storage Conditions | -20°C, protect from light and moisture |
Experimental Protocols
The following are generalized protocols for the labeling of proteins and oligonucleotides with this compound using the CuAAC reaction. Optimization may be required for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins
This protocol outlines the steps for labeling a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the reaction buffer.
-
Add the this compound stock solution to the protein solution. The final concentration of the alkyne should be in excess of the protein concentration (e.g., 2-10 fold molar excess).
-
Add aminoguanidine to a final concentration of 5 mM.
-
Prepare a premixed solution of CuSO4 and THPTA ligand (e.g., 1:5 molar ratio). Add this to the reaction mixture to a final Cu(II) concentration of 50-250 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Gently mix the reaction and protect it from light.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~555 nm (for Cy3 concentration).
-
Figure 2. Experimental workflow for labeling azide-modified proteins.
Protocol 2: Labeling of Azide-Modified Oligonucleotides
This protocol describes the labeling of an oligonucleotide that has been synthesized to include an azide modification.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
DMSO
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 10 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 10 mM in 55% DMSO)
-
Sodium ascorbate stock solution (e.g., 5 mM in water, freshly prepared)
-
Triethylammonium acetate (TEAA) buffer (e.g., 2 M, pH 7.0)
-
Acetone or ethanol for precipitation
-
HPLC or PAGE for purification
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
Prepare the Cu(II)-TBTA stock solution by mixing the CuSO4 and TBTA solutions.
-
-
Reaction Setup:
-
Dissolve the azide-modified oligonucleotide in water in a microcentrifuge tube.
-
Add TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v).
-
Add the this compound stock solution (e.g., 1.5-fold molar excess over the oligonucleotide).
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of cold acetone or ethanol.
-
Centrifuge to pellet the oligonucleotide, wash the pellet, and air dry.
-
For higher purity, purify the labeled oligonucleotide by HPLC or PAGE.
-
-
Characterization:
-
Confirm labeling and purity using MALDI-TOF mass spectrometry and/or analytical HPLC.
-
References
Synthesis and Purification of Cy3-PEG3-Alkyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Cy3-PEG3-Alkyne, a fluorescent labeling reagent crucial for various applications in biological research and drug development. This molecule incorporates the bright and photostable Cy3 dye, a flexible polyethylene glycol (PEG) linker, and a terminal alkyne group for click chemistry applications.
Synthesis Pathway
The synthesis of this compound is typically achieved through the reaction of an amine-reactive Cy3 N-hydroxysuccinimide (NHS) ester with an amino-PEG3-alkyne linker. The NHS ester selectively reacts with the primary amine of the PEG linker to form a stable amide bond.
Caption: Reaction scheme for the synthesis of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | Varies by specific Cy3 structure | Vendor Specifications |
| Purity (by HPLC) | >95% | [1] |
| Appearance | Red solid | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Excitation Maximum (λex) | ~553 nm | [1] |
| Emission Maximum (λem) | ~569 nm | [1] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at λex | |
| Storage Conditions | -20°C, desiccated, protected from light |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for NHS ester conjugations. Optimization may be required for specific reagents and scales.
Materials:
-
Cy3-NHS ester
-
Amino-PEG3-Alkyne
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Reversed-phase C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reagent Preparation:
-
Dissolve Amino-PEG3-Alkyne in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve the Cy3-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
To the Amino-PEG3-Alkyne solution, add a 1.2 molar equivalent of the Cy3-NHS ester solution.
-
Vortex the reaction mixture gently and allow it to react for 2-4 hours at room temperature, protected from light.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS ester.
-
Purification Protocol: Reversed-Phase HPLC
Purification of the crude reaction mixture is essential to remove unreacted starting materials and the NHS byproduct.
Caption: Workflow for the purification of this compound.
HPLC Conditions:
-
Column: Preparative reversed-phase C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV-Vis detector at the absorbance maximum of Cy3 (~550 nm).
Procedure:
-
Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA.
-
Injection: Inject the acidified crude mixture onto the equilibrated HPLC column.
-
Fraction Collection: Collect fractions corresponding to the major colored peak that elutes from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or LC-MS.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Characterization
The identity and purity of the final product should be confirmed by:
-
Mass Spectrometry (MS): To verify the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Analytical HPLC: To determine the final purity.
This comprehensive guide provides a solid foundation for the synthesis and purification of this compound. Researchers are encouraged to optimize the provided protocols to suit their specific laboratory conditions and reagent sources.
References
An In-depth Technical Guide to the Spectral Characteristics of Cy3-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of Cy3-PEG3-Alkyne, a fluorescent dye widely utilized in biological and biomedical research. Cy3, a member of the cyanine dye family, is valued for its bright orange-red fluorescence and is commonly employed for labeling biomolecules such as nucleic acids and proteins.[1][2][3] The inclusion of a PEG3 (polyethylene glycol) linker and an alkyne group facilitates its use in "click chemistry" reactions for stable conjugation to azide-modified molecules.[4][5]
Core Spectral Characteristics
The fundamental spectral properties of this compound are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, including microscopy and flow cytometry.
| Spectral Property | Value | Notes |
| Excitation Maximum (λex) | ~550-555 nm | Efficiently excited by 532 nm or 555 nm laser lines. |
| Emission Maximum (λem) | ~568-570 nm | Emits a distinct orange-red fluorescence. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Indicates high efficiency in absorbing light at its excitation wavelength. |
| Quantum Yield (Φ) | ~0.15 - 0.31 | Represents a moderately bright fluorophore. |
| Recommended Laser Line | 532 nm | Commonly available in fluorescence microscopes and flow cytometers. |
| Common Filter Set | TRITC (tetramethylrhodamine) | Appropriate for visualizing Cy3 fluorescence. |
Factors Influencing Fluorescence Properties
The fluorescence of Cy3 is not static and can be influenced by its immediate environment. Researchers should consider these factors as they can impact experimental outcomes.
-
pH: Cy3's fluorescence is stable across a broad pH range, from approximately pH 4 to pH 10, making it versatile for various experimental conditions.
-
Local Environment and Polarity: The surrounding environment can affect fluorescence efficiency. For instance, the fluorescence of Cy3 can be enhanced when it is in proximity to proteins, a phenomenon known as Protein-Induced Fluorescence Enhancement (PIFE). This effect is dependent on the specific amino acid environment contacting the dye and is not simply a through-space distance phenomenon. Additionally, the solubility of the dye can impact its fluorescence intensity; for example, the use of surfactants like Tween-20 has been shown to increase Cy3's fluorescence efficiency.
-
Concentration: At high concentrations, Cy3 can exhibit self-quenching, where adjacent dye molecules interfere with each other's fluorescence, leading to a reduction in the overall signal intensity.
-
Photostability: Cy3 demonstrates good photostability, meaning it can withstand reasonable exposure to light before photobleaching occurs. However, for demanding applications requiring prolonged or intense light exposure, more photostable alternatives like Alexa Fluor 555 might be considered.
Experimental Protocols for Spectral Characterization
Accurate characterization of this compound's spectral properties is essential for quantitative studies. Below are generalized protocols for measuring key spectral parameters.
1. Measurement of Absorption Spectrum and Molar Extinction Coefficient
-
Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε).
-
Instrumentation: UV-Vis spectrophotometer.
-
Methodology:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS).
-
Measure the absorbance of each dilution across a relevant wavelength range (e.g., 400-700 nm) to identify the absorbance maximum.
-
According to the Beer-Lambert law (A = εcl), plot absorbance at the λabs versus concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.
-
2. Measurement of Fluorescence Emission Spectrum and Quantum Yield
-
Objective: To determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φ).
-
Instrumentation: Fluorometer or spectrofluorometer.
-
Methodology for Emission Spectrum:
-
Prepare a dilute solution of this compound in the desired buffer. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Set the excitation wavelength to the determined absorbance maximum (λabs).
-
Scan the emission wavelengths over a range that includes the expected emission peak (e.g., 550-700 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Methodology for Quantum Yield (Relative Method):
-
Select a reference standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G).
-
Prepare solutions of both the Cy3 sample and the reference standard with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the reference standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (n_sample / n_ref)² where Φ is the quantum yield, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.
-
Visualizations
The following diagrams illustrate the fundamental process of fluorescence and a typical workflow for spectral characterization.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
References
The Photostability of Cy3-PEG3-Alkyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photostability of Cy3-PEG3-Alkyne, a fluorescent probe widely utilized in biological imaging and diagnostics. Understanding the photophysical limitations of this dye is critical for designing robust experiments and ensuring the acquisition of accurate, reproducible data. This document details the mechanisms of photobleaching, factors influencing the stability of Cy3 dyes, quantitative photophysical data, and detailed experimental protocols for assessing photostability.
Introduction to Photostability
In the realm of fluorescence-based applications, the photostability of a fluorophore is a paramount parameter. It dictates the total number of photons that can be emitted from a single molecule before it undergoes irreversible photochemical destruction, a phenomenon known as photobleaching. For researchers employing techniques such as single-molecule imaging, time-lapse microscopy, and high-resolution imaging, a high photostability is crucial for obtaining high-quality data with a strong signal-to-noise ratio over extended periods. Cy3, a member of the cyanine dye family, is favored for its brightness and biocompatibility; however, like all fluorophores, it is susceptible to photobleaching. The conjugation of a PEG3-Alkyne moiety to the Cy3 core allows for its efficient incorporation into various biomolecules via click chemistry, making it a versatile tool in modern biological research.
Mechanisms of Photobleaching
The photobleaching of Cy3, and cyanine dyes in general, is a complex process involving the transition of the fluorophore to a highly reactive triplet state. The following signaling pathway illustrates the key steps leading to fluorescence and photobleaching, based on the Jablonski diagram.
Caption: A simplified Jablonski diagram illustrating the electronic transitions of Cy3 leading to fluorescence or photobleaching.
Upon absorption of a photon, the Cy3 molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From S₁, it can relax back to S₀ via the emission of a photon (fluorescence), which is the desired outcome. However, a competing pathway involves intersystem crossing (ISC) to a long-lived excited triplet state (T₁). In this triplet state, the molecule is highly susceptible to reactions with molecular oxygen and other reactive species, leading to irreversible chemical modification and the loss of fluorescence—photobleaching.
Factors Influencing Cy3 Photostability
Several factors in the local environment of the Cy3 dye can significantly impact its photostability:
-
Excitation Light Intensity: Higher light intensity increases the rate of excitation and, consequently, the population of the reactive triplet state, leading to faster photobleaching.
-
Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching for many fluorophores, including Cy3. The presence of oxygen quenchers or the use of anaerobic conditions can enhance photostability.
-
Chemical Environment: The pH, solvent polarity, and the presence of oxidizing or reducing agents can all affect the photostability of Cy3. For instance, the addition of antifade reagents to the imaging medium can significantly prolong the fluorescent signal.
-
Molecular Conjugation: The molecule to which this compound is attached can influence its photophysical properties. The local environment created by a protein or nucleic acid can either protect the dye from or expose it to photobleaching pathways. The PEG linker itself can also modulate the dye's interaction with its surroundings. While PEGylation is known to affect the stability of proteins and their interactions, its direct effect on the photostability of conjugated small molecule dyes like Cy3 is complex and can be system-dependent.
Quantitative Photostability Data
Obtaining precise photostability metrics for a specific fluorophore conjugate like this compound requires direct experimental measurement. However, data from closely related Cy3 derivatives can provide valuable benchmarks.
| Parameter | Cy3 Derivative | Value | Reference |
| Fluorescence Quantum Yield (Φf) | Cy3 Azide | 0.31 | [1] |
| Fluorescence Quantum Yield (Φf) | Sulfo-Cy3-PEG3-biotin | 0.1 | [2] |
| Molar Extinction Coefficient (ε) | Cy3 Alkyne | 150,000 cm⁻¹M⁻¹ | [3] |
Experimental Protocols for Assessing Photostability
A standardized protocol is essential for the reproducible assessment of fluorophore photostability. Below is a detailed methodology for measuring the photobleaching rate of this compound in a microscopy-based assay.
Objective
To quantify the photostability of this compound conjugated to a target molecule by measuring its photobleaching half-life (t₁/₂) under continuous illumination.
Materials
-
This compound conjugated to the molecule of interest (e.g., a peptide or oligonucleotide).
-
Imaging buffer (e.g., PBS, pH 7.4). Consider the addition of an oxygen scavenging system (e.g., glucose oxidase/catalase) or a commercial antifade reagent.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., 532 nm laser), appropriate filter sets for Cy3, and a sensitive camera (e.g., sCMOS or EMCCD).
Methodology
-
Sample Preparation:
-
Immobilize the this compound conjugate on a microscope coverslip. The immobilization strategy will depend on the nature of the conjugated molecule (e.g., via biotin-streptavidin interaction or direct adsorption).
-
Ensure a sparse and uniform distribution of molecules to allow for the imaging of individual fluorescent spots.
-
Mount the coverslip onto a slide with a drop of imaging buffer. Seal the edges to prevent evaporation.
-
-
Microscope Setup and Image Acquisition:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Locate the sample plane and focus on the immobilized molecules.
-
Set the imaging parameters:
-
Excitation Power: Use a consistent and known laser power. Report the power density at the sample plane (in W/cm²).
-
Exposure Time: Choose an exposure time that provides a good signal-to-noise ratio without saturating the detector.
-
Time-lapse Imaging: Acquire a time-lapse series of images with continuous illumination. The interval between frames should be minimized to accurately capture the fluorescence decay.
-
-
-
Data Analysis:
-
Identify and select several individual fluorescent spots for analysis.
-
For each spot, measure the integrated fluorescence intensity in each frame of the time-lapse series.
-
Subtract the background fluorescence from a nearby region devoid of fluorescent spots.
-
Normalize the background-corrected intensity of each spot to its initial intensity (at t=0).
-
Plot the normalized intensity as a function of time.
-
Fit the decay curve to a single or double exponential decay function to determine the photobleaching rate constant(s).
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
The following diagram outlines the experimental workflow:
Caption: Workflow for the experimental determination of this compound photostability.
Conclusion
The photostability of this compound is a critical consideration for its effective use in fluorescence-based research. While inherently susceptible to photobleaching, its stability can be significantly influenced by experimental conditions. By understanding the mechanisms of photodegradation and carefully controlling factors such as illumination intensity and the chemical environment, researchers can mitigate photobleaching and extend the observational window. The protocols and data presented in this guide provide a framework for the systematic evaluation and optimization of experiments utilizing this versatile fluorescent probe, ultimately leading to more reliable and quantitative biological insights.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Cy3-PEG3-Alkyne
For researchers, scientists, and drug development professionals, understanding the behavior of fluorescent probes in aqueous solutions is paramount for experimental success. This in-depth technical guide focuses on the solubility characteristics of Cy3-PEG3-Alkyne, a commonly used fluorescent dye in bioconjugation and imaging applications.
The inherent properties of the cyanine dye Cy3, a hydrophobic molecule, are modulated by the inclusion of a short polyethylene glycol (PEG) linker. This guide will delve into the qualitative and expected quantitative solubility of this compound in aqueous buffers, provide a detailed experimental protocol for determining its solubility, and discuss the key factors influencing its behavior in solution.
Understanding the Solubility Profile of this compound
Non-sulfonated cyanine dyes, including the parent Cy3 molecule, are known for their limited solubility in aqueous solutions.[1] They often require the use of organic co-solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve a working concentration before being introduced to an aqueous environment for bioconjugation or other labeling procedures.[1]
Table 1: Qualitative and Expected Solubility of this compound
| Solvent/Buffer System | Qualitative Solubility | Expected Behavior |
| Organic Solvents (DMSO, DMF) | High | Readily dissolves to form concentrated stock solutions. |
| Pure Water | Low to Moderate | The PEG3 linker enhances solubility compared to non-PEGylated Cy3, but aggregation may occur at higher concentrations. |
| Aqueous Buffers (e.g., PBS, TRIS, HEPES) | Moderate | Soluble at low to moderate concentrations. For higher concentrations, a small percentage of an organic co-solvent may be required to prevent aggregation and precipitation. |
Experimental Protocol for Determining Aqueous Solubility
To ascertain the precise solubility of this compound in a specific aqueous buffer, a systematic experimental approach is necessary. The following protocol outlines a general method that can be adapted for this purpose.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given aqueous buffer at a specific temperature and pH without forming a precipitate.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator
-
Spectrophotometer or plate reader
-
Micro-cuvettes or microplates
Methodology:
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a known mass of this compound.
-
Dissolve the solid dye in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
-
Serial Dilution in Aqueous Buffer:
-
Prepare a series of dilutions of the stock solution in the desired aqueous buffer in microcentrifuge tubes. The final concentration of the organic co-solvent should be kept constant and as low as possible across all dilutions (e.g., ≤1%).
-
The concentration range for the dilutions should be broad enough to encompass the expected solubility limit. For example, from 1 µM to 1 mM.
-
-
Equilibration:
-
Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow the system to reach equilibrium. Gentle agitation during this period can be beneficial.
-
-
Observation and Centrifugation:
-
Visually inspect each tube for any signs of precipitation or cloudiness.
-
To separate any undissolved material, centrifuge all tubes at a high speed (e.g., 14,000 x g) for a specified time (e.g., 15-30 minutes).
-
-
Quantification of Soluble Dye:
-
Carefully collect the supernatant from each tube, avoiding disturbance of any pellet.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of Cy3 (approximately 550 nm).
-
Use a standard curve of this compound in the same buffer system (with the same percentage of co-solvent) to determine the concentration of the dissolved dye in each supernatant.
-
-
Determination of Solubility Limit:
-
The solubility limit is the highest concentration at which the measured concentration in the supernatant equals the prepared concentration, and beyond which the measured concentration plateaus.
-
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in aqueous buffers. Understanding and controlling these variables is crucial for obtaining reproducible experimental results.
-
pH: The chemical structure of this compound is generally stable across a wide pH range. However, extreme pH values could potentially affect the stability of the molecule and its interactions with the solvent, thereby influencing solubility.
-
Temperature: Solubility is often temperature-dependent. For many compounds, solubility increases with temperature. However, this relationship should be determined empirically for this compound.
-
Ionic Strength: The concentration of salts in the buffer can impact solubility. High salt concentrations can lead to a "salting-out" effect, where the solubility of a nonpolar molecule decreases.
-
Presence of Additives: The inclusion of other molecules in the buffer, such as detergents or stabilizing agents, can either enhance or decrease the solubility of the dye.
-
Aggregation: Cyanine dyes have a tendency to form aggregates (dimers and higher-order structures) in aqueous solutions, especially at higher concentrations. Aggregation can lead to a decrease in fluorescence quantum yield and can be mistaken for precipitation. The PEG linker helps to mitigate aggregation, but it may still occur.
References
Cy3-PEG3-Alkyne for Click Chemistry Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy3-PEG3-Alkyne, a fluorescent probe widely utilized in click chemistry for the labeling and detection of biomolecules. This document details its physicochemical properties, experimental protocols for its use in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, and its applications in various research and drug development contexts.
Introduction to this compound
This compound is a tripartite molecule consisting of a Cy3 fluorophore, a hydrophilic polyethylene glycol (PEG3) spacer, and a terminal alkyne group. The Cy3 dye is a bright and photostable cyanine dye that fluoresces in the orange-red region of the visible spectrum. The PEG3 linker enhances water solubility and minimizes steric hindrance, improving accessibility to the alkyne group for reaction. The terminal alkyne is the reactive handle for "click" chemistry, a group of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] These characteristics make this compound an invaluable tool for labeling proteins, nucleic acids, and other biomolecules in complex biological systems.
Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is dictated by its photophysical properties. The key quantitative data for Cy3-Alkyne are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 555 nm | [3] |
| Emission Maximum (λem) | 570 nm | [3] |
| Molar Extinction Coefficient (ε) | 150,000 cm-1M-1 | [3] |
| Fluorescence Quantum Yield (Φ) | 0.31 | |
| Molecular Weight | ~530.2 g/mol | |
| Solubility | DMSO, DMF, DCM |
Click Chemistry Reactions
This compound serves as a versatile reagent for two primary types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species. The reaction is known for its rapid kinetics and high yields under mild, aqueous conditions.
A general workflow for a CuAAC reaction is depicted below:
References
understanding copper-catalyzed azide-alkyne cycloaddition
An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in chemical synthesis and drug discovery, prized for its efficiency, selectivity, and biocompatibility.[1] This guide provides a comprehensive overview of the CuAAC reaction, including its core mechanism, detailed experimental protocols, and quantitative data to inform experimental design and optimization.
Core Mechanism: A Dinuclear Copper Pathway
The CuAAC reaction is a prime example of "click chemistry," a concept introduced by K.B. Sharpless.[2] It affords 1,4-disubstituted 1,2,3-triazoles with high regioselectivity, a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition which often results in a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures.[2][3] The copper-catalyzed reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[4]
While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route. This mechanism better explains the reaction's high fidelity and rapid kinetics. The catalytic cycle, illustrated below, involves the formation of a key dinuclear copper acetylide intermediate.
Quantitative Data Summary
The yield and rate of CuAAC reactions are influenced by several factors, including the choice of catalyst, ligand, solvent, and the electronic and steric properties of the azide and alkyne substrates. The following tables summarize quantitative data from various sources to provide a comparative overview.
Table 1: CuAAC Reaction Yields with Various Azides
| Azide Type | Alkyne Partner | Catalyst System | Solvent | Yield (%) | Citation |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O (1:1) | 91 | |
| Alkyl Azide | Propargyl Alcohol | CuI | CH₂Cl₂ | 95 | |
| Aryl Azide | Terminal Alkyne | [Cu(CH₃CN)₄]PF₆ | THF | 85-98 | |
| Sulfonyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate/TBTA | DMSO/H₂O (3:1) | >95 |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Table 2: Comparison of Reaction Rates
| Reaction | Catalyst | Rate Constant (M⁻¹s⁻¹) | Conditions | Citation |
| Uncatalyzed Huisgen Cycloaddition | None | 10⁻⁶ - 10⁻⁸ | High Temperature | |
| CuAAC | Cu(I) | 10 - 10⁴ | Room Temperature, Aqueous | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None | 10⁻³ - 1 | Room Temperature | |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | None | 1 - 10⁶ | Room Temperature, Aqueous |
Detailed Experimental Protocols
The following protocols provide a starting point for performing CuAAC reactions. Optimization may be necessary for specific substrates and applications.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small molecule azides and alkynes.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a round-bottom flask.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Bioconjugation of a Protein with a Fluorescent Probe
This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized fluorescent dye. The use of a copper-chelating ligand like THPTA is crucial to protect the protein from oxidative damage.
Materials:
-
Alkyne-modified protein (e.g., 10-50 µM final concentration)
-
Azide-functionalized fluorescent probe (2-10 fold molar excess)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the azide-functionalized fluorescent probe to the protein solution.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the protein-probe solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature or 37 °C for 1-4 hours.
-
Remove excess reagents and purify the labeled protein using a suitable method, such as size exclusion chromatography or dialysis.
Applications in Drug Development
The robustness and orthogonality of the CuAAC reaction have made it a valuable tool in drug discovery and development. Its applications are diverse and include:
-
Lead Discovery and Optimization: The ability to rapidly and efficiently synthesize large libraries of compounds makes CuAAC ideal for structure-activity relationship (SAR) studies.
-
Bioconjugation: CuAAC is widely used to link drugs to targeting moieties, such as antibodies to create antibody-drug conjugates (ADCs), or to polyethylene glycol (PEG) to improve pharmacokinetic properties.
-
Prodrug Synthesis: The triazole linkage can be designed to be cleavable under specific physiological conditions, enabling the targeted release of a drug.
-
Diagnostic Tools: Fluorescent or radioactive probes can be attached to biomolecules via CuAAC for imaging and diagnostic applications.
References
Methodological & Application
Application Notes and Protocols for Cy3-PEG3-Alkyne Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. Click chemistry, a set of bioorthogonal reactions, has emerged as a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne.[1]
This application note provides a detailed protocol for the labeling of azide-modified proteins with Cy3-PEG3-Alkyne. Cy3 is a bright and photostable fluorescent dye, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting.[2][3][4] The polyethylene glycol (PEG) linker enhances the solubility and reduces potential steric hindrance of the dye, improving labeling efficiency and minimizing perturbation to the protein's function.
Principle of the Method
The labeling strategy involves a two-step process. First, the protein of interest is metabolically, enzymatically, or chemically modified to introduce an azide group. This azide-modified protein then serves as a substrate for the CuAAC reaction with the alkyne-functionalized Cy3 dye, this compound. The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) by a reducing agent such as sodium ascorbate. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the Cu(I) oxidation state, enhance reaction efficiency, and protect the protein from oxidative damage.[5]
Materials and Reagents
Reagent Properties and Storage
| Reagent | Properties | Storage |
| This compound | Fluorescent dye with a terminal alkyne for click chemistry. | Store at -20°C, protected from light and moisture. |
| Azide-Modified Protein | Protein of interest containing one or more azide groups. | Store according to the specific protein's requirements, typically at -20°C or -80°C. |
| Copper(II) Sulfate (CuSO₄) | Source of the copper catalyst. | Room temperature. |
| Sodium Ascorbate | Reducing agent to generate Cu(I) from Cu(II). | Prepare fresh solution for each experiment. Store solid at room temperature. |
| THPTA Ligand | Stabilizes the Cu(I) catalyst and protects the protein. | Room temperature or as recommended by the supplier. |
| Protein Labeling Buffer | Amine-free buffer, e.g., phosphate-buffered saline (PBS) or HEPES. Avoid Tris buffers. | 4°C. |
| DMSO or DMF | Solvent for dissolving this compound. | Room temperature. |
| Purification Resin/Column | For removing excess reagents after labeling (e.g., size-exclusion chromatography). | As recommended by the supplier. |
Spectral Properties of Cy3
| Property | Value |
| Excitation Maximum (λex) | ~550-555 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15-0.31 |
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO or DMF. For example, for a compound with a molecular weight of ~700 g/mol , dissolve 0.7 mg in 100 µL of DMSO. Vortex until fully dissolved. Store any unused portion at -20°C, protected from light.
-
Copper(II) Sulfate Stock Solution (20-50 mM): Dissolve copper(II) sulfate pentahydrate in deionized water.
-
Sodium Ascorbate Stock Solution (50-100 mM): Prepare this solution fresh immediately before use by dissolving sodium ascorbate in deionized water. Vortex to ensure it is fully dissolved.
-
THPTA Ligand Stock Solution (50 mM): Dissolve THPTA in deionized water.
-
Azide-Modified Protein Solution: Prepare the azide-modified protein in an amine-free buffer such as PBS. The optimal protein concentration is typically between 1-10 mg/mL.
Protein Labeling Reaction (CuAAC)
The following protocol is a general guideline and may require optimization for specific proteins and applications.
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the alkyne dye over the protein is a good starting point. Gently mix.
-
Add the THPTA ligand stock solution to the reaction mixture. A final concentration of 1-2 mM is typically recommended.
-
Add the copper(II) sulfate stock solution. A final concentration of 100-500 µM is common.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-2 mM.
-
Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
Recommended Reagent Concentrations for a 100 µL Reaction
| Reagent | Stock Concentration | Volume to Add | Final Concentration | Molar Excess (Example) |
| Azide-Modified Protein (50 µM) | 1 mM | 5 µL | 50 µM | 1x |
| This compound | 10 mM | 2.5 µL | 250 µM | 5x |
| THPTA Ligand | 50 mM | 4 µL | 2 mM | N/A |
| Copper(II) Sulfate | 50 mM | 1 µL | 500 µM | N/A |
| Sodium Ascorbate | 100 mM | 2 µL | 2 mM | N/A |
| Reaction Buffer (e.g., PBS) | N/A | 85.5 µL | N/A | N/A |
| Total Volume | 100 µL |
Purification of the Labeled Protein
It is crucial to remove unreacted this compound and other reaction components from the labeled protein.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method. Use a resin with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25).
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes to remove small molecules.
-
Spin Columns: For smaller sample volumes, spin desalting columns are a convenient option.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of Cy3 (~550 nm, A₅₅₀).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of Cy3 at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF₂₈₀)] / ε_protein
-
CF₂₈₀: Correction factor for Cy3 at 280 nm (typically around 0.08-0.09).
-
ε_protein: Molar extinction coefficient of the unlabeled protein at 280 nm.
-
-
Calculate the concentration of the Cy3 dye: Cy3 Concentration (M) = A₅₅₀ / ε_Cy3
-
ε_Cy3: Molar extinction coefficient of Cy3 at ~550 nm (150,000 cm⁻¹M⁻¹).
-
-
Calculate the DOL: DOL = Cy3 Concentration (M) / Protein Concentration (M)
Visualizations
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for protein labeling.
References
Application Notes and Protocols for Labeling DNA with Cy3-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent labeling of DNA with Cy3-PEG3-Alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method offers a highly efficient and specific approach for attaching the fluorescent Cy3 dye to DNA for various research and diagnostic applications.
Introduction
Fluorescently labeled DNA is an indispensable tool in molecular biology, enabling the visualization and tracking of nucleic acids in a variety of applications, including fluorescence microscopy, in situ hybridization (FISH), and microarray analysis.[1][2] The cyanine dye, Cy3, is a bright and stable fluorophore well-suited for biomolecule labeling.[2][3] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a robust and bioorthogonal method for covalently attaching molecules like Cy3 to DNA.[1] This reaction forms a stable triazole linkage between an azide-modified DNA and an alkyne-functionalized dye. The protocol outlined below first describes the introduction of an azide group into a DNA oligonucleotide, followed by the click chemistry reaction with this compound.
Quantitative Data Summary
The efficiency of DNA labeling can be assessed using UV/Vis spectrophotometry to determine the degree of labeling (DoL).
| Parameter | Description | Typical Value/Formula |
| DNA Concentration | Determined by absorbance at 260 nm. | A260 of 1.0 ≈ 50 µg/mL for dsDNA |
| Cy3 Concentration | Determined by absorbance at its maximum wavelength (~550 nm). | Molar extinction coefficient (ε) of Cy3 ≈ 150,000 M⁻¹cm⁻¹ |
| Correction Factor for A260 | The contribution of Cy3 absorbance at 260 nm must be subtracted for accurate DNA quantification. | Corrected A260 = Measured A260 - (A550 * 0.08) |
| Degree of Labeling (DoL) | The ratio of dye molecules to DNA molecules. | DoL = (A550 / ε_Cy3) / ((Corrected A260) / ε_DNA) |
Experimental Protocols
This section details the step-by-step procedures for introducing an azide modification into DNA and the subsequent labeling with this compound via click chemistry.
Part 1: Preparation of Azide-Modified DNA
This protocol describes the modification of an amino-modified oligonucleotide with an azide-functionalized N-hydroxysuccinimide (NHS) ester.
Materials:
-
Amino-modified DNA oligonucleotide
-
Azide-C2-NHS ester (or similar)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
DNA purification column or ethanol precipitation reagents
Procedure:
-
Resuspend the amino-modified DNA oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mM.
-
Prepare a 10 mM stock solution of Azide-C2-NHS ester in anhydrous DMSO.
-
In a microcentrifuge tube, combine the amino-modified DNA with a 10-fold molar excess of the Azide-C2-NHS ester.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
Purify the azide-modified DNA from the excess NHS ester using a DNA purification column or by ethanol precipitation.
-
Wash the purified DNA pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.
-
Quantify the concentration of the azide-modified DNA by measuring the absorbance at 260 nm.
Part 2: Labeling of Azide-Modified DNA with this compound
This protocol details the copper-catalyzed click chemistry reaction between the azide-modified DNA and this compound.
Materials:
-
Azide-modified DNA (from Part 1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Sodium ascorbate (freshly prepared)
-
DMSO
-
Nuclease-free water
-
DNA purification reagents (e.g., ethanol, sodium acetate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture in the order listed. The final volume can be scaled as needed.
| Reagent | Stock Concentration | Final Concentration | Volume for 50 µL Reaction |
| Azide-modified DNA | 100 µM | 10 µM | 5 µL |
| This compound | 10 mM (in DMSO) | 100 µM | 0.5 µL |
| Nuclease-free water | - | - | to 42.5 µL |
| CuSO4 | 50 mM | 500 µM | 0.5 µL |
| THPTA/TBTA | 100 mM | 2.5 mM | 1.25 µL |
| Sodium Ascorbate | 1 M (freshly prepared) | 5 mM | 0.25 µL |
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA/TBTA ligand and let it sit for 5 minutes at room temperature.
-
Reaction Initiation: Add the pre-mixed catalyst to the reaction tube containing the azide-DNA and Cy3-alkyne.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours in the dark.
-
Purification: Purify the Cy3-labeled DNA from the reaction components.
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15-30 minutes to pellet the DNA.
-
Carefully remove the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air dry the pellet and resuspend in nuclease-free water.
-
-
Quantification: Determine the concentration of the labeled DNA and the degree of labeling using UV/Vis spectrophotometry as described in the "Quantitative Data Summary" table.
Experimental Workflow Diagram
Caption: Workflow for labeling DNA with this compound.
References
Application Notes and Protocols for Fluorescent Labeling of Cells using Cy3-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG3-Alkyne is a fluorescent probe widely used for the specific labeling of biomolecules within cellular contexts. This molecule consists of a bright and photostable Cyanine3 (Cy3) fluorophore, a short polyethylene glycol (PEG3) spacer, and a terminal alkyne group. The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via a highly efficient and bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
The bioorthogonal nature of the azide-alkyne reaction ensures that the labeling is highly specific, as neither functional group is naturally present in biological systems. This enables the precise visualization of a wide range of cellular components and processes with minimal background fluorescence. The PEG3 linker enhances the water solubility of the dye and provides a flexible spacer between the fluorophore and the target biomolecule, which can help to minimize steric hindrance and potential quenching effects.
This document provides detailed protocols for the fluorescent labeling of both cell surface and intracellular components in live and fixed cells using this compound.
Principle of Labeling
The labeling strategy is a two-step process. First, a biomolecule of interest within the cell is metabolically or genetically tagged with an azide group. Second, the azide-modified biomolecule is specifically labeled with this compound through a copper-catalyzed click reaction.
There are two primary methods for introducing the azide handle into cellular biomolecules:
-
Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group. For example, azido sugars (e.g., N-azidoacetylmannosamine, ManNAz) can be used to label glycoproteins, while azido-amino acids (e.g., L-azidohomoalanine, AHA) can be incorporated into newly synthesized proteins.
-
Genetic Code Expansion: A protein of interest can be genetically engineered to incorporate an unnatural amino acid containing an azide group at a specific site.
Once the azide handle is incorporated, the cells are treated with this compound in the presence of a copper(I) catalyst to initiate the click reaction, resulting in the fluorescent labeling of the target biomolecules.
Data Presentation
This compound Properties
| Property | Value |
| Fluorophore | Cyanine3 (Cy3) |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Reactive Group | Alkyne |
| Linker | PEG3 |
| Appearance | Red solid |
| Solubility | Water, DMSO, DMF |
Recommended Reagent Concentrations for Cell Labeling
| Reagent | Live Cell Labeling | Fixed Cell Labeling |
| This compound | 1 - 25 µM | 1 - 50 µM |
| Copper(II) Sulfate (CuSO₄) | 20 - 100 µM | 100 µM - 1 mM |
| Copper(I)-stabilizing ligand (e.g., THPTA) | 100 - 500 µM | 500 µM - 5 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2.5 mM | 1 - 5 mM |
| Incubation Time | 5 - 30 minutes | 30 - 60 minutes |
| Temperature | 4°C or 37°C | Room Temperature |
Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cell Surface Glycoproteins (Live Cells)
This protocol describes the labeling of cell surface glycoproteins after metabolic incorporation of an azido sugar.
Materials:
-
Cells of interest cultured on coverslips or in imaging dishes
-
Complete cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz)
-
Phosphate-Buffered Saline (PBS), pre-warmed
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium Ascorbate
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium supplemented with an appropriate concentration of the azido sugar (e.g., 25-50 µM ManNAz) for 1-3 days. The optimal concentration and incubation time will vary depending on the cell type and should be determined experimentally.
-
-
Preparation of Click Reaction Cocktail (prepare immediately before use):
-
In a microcentrifuge tube, prepare the click reaction cocktail in pre-warmed PBS or serum-free medium. For a final volume of 1 mL, add the components in the following order:
-
This compound (final concentration 1-25 µM)
-
THPTA (final concentration 100-500 µM)
-
CuSO₄ (final concentration 20-100 µM)
-
Sodium Ascorbate (final concentration 1-2.5 mM)
-
-
Gently mix the cocktail.
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS to remove unincorporated azido sugar.
-
Add the click reaction cocktail to the cells.
-
Incubate for 5-20 minutes at 4°C or 37°C. Incubation at 4°C can reduce endocytosis of the labeled proteins. Minimize incubation time to reduce potential copper-induced cytotoxicity.[1]
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS to remove unbound dye.
-
Replace the PBS with live-cell imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Ex/Em: ~550/570 nm).
-
Protocol 2: Fluorescent Labeling of Intracellular Proteins (Fixed and Permeabilized Cells)
This protocol describes the labeling of newly synthesized proteins after metabolic incorporation of an azido-amino acid.
Materials:
-
Cells of interest cultured on coverslips
-
Complete cell culture medium (methionine-free, if using AHA)
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Mounting medium with DAPI (optional)
Procedure:
-
Metabolic Labeling:
-
Incubate cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with AHA (e.g., 50 µM) and continue to culture for the desired labeling period (e.g., 4-18 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Preparation of Click Reaction Cocktail (prepare immediately before use):
-
In a microcentrifuge tube, prepare the click reaction cocktail in PBS. For a final volume of 1 mL, add the components in the following order:
-
This compound (final concentration 1-50 µM)
-
THPTA (final concentration 500 µM - 5 mM)
-
CuSO₄ (final concentration 100 µM - 1 mM)
-
Sodium Ascorbate (final concentration 1-5 mM)
-
-
Gently mix the cocktail.
-
-
Labeling Reaction:
-
Remove the blocking buffer (if used) and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3 and DAPI.
-
Mandatory Visualizations
References
Application Notes: Cy3-PEG3-Alkyne in Super-Resolution Microscopy
Introduction
Cy3-PEG3-Alkyne is a fluorescent probe combining the well-characterized Cy3 fluorophore with a three-unit polyethylene glycol (PEG) spacer and a terminal alkyne group.[1][2] This molecule is specifically designed for high-resolution biological imaging, offering a powerful tool for researchers in cellular biology and drug development. The Cy3 dye is a bright and photostable fluorophore with an excitation maximum around 555 nm and an emission peak at approximately 570 nm, making it compatible with common laser lines (e.g., 532 nm or 555 nm).[3][4][5]
The key feature of this probe is its terminal alkyne group, which enables its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This specific and high-yielding reaction allows for the precise labeling of target proteins, nucleic acids, or lipids within complex biological systems, often with minimal background interference. The PEG3 spacer enhances the water solubility of the dye and provides a flexible linker between the fluorophore and the target molecule, potentially reducing steric hindrance and improving labeling efficiency.
Core Applications in Super-Resolution Microscopy
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization of cellular structures with near-molecular resolution (10-50 nm). This compound is particularly well-suited for single-molecule localization microscopy (SMLM) methods such as dSTORM and DNA-PAINT.
-
dSTORM (direct Stochastic Optical Reconstruction Microscopy): In dSTORM, individual fluorophores are stochastically switched between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of "on" molecules in each frame, their precise locations can be determined. Cy3, often paired with an activator dye like Cy5, can be induced to photoswitch in the presence of specific imaging buffers, making it a valuable reporter for dSTORM experiments. The click-chemistry compatibility of this compound allows for the dense, covalent labeling required to reconstruct a high-resolution image of the target structure.
-
DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography): DNA-PAINT achieves super-resolution through the transient binding of a fluorescently labeled DNA "imager" strand to a complementary "docking" strand conjugated to the target of interest. The "blinking" signal is generated by the continuous binding and unbinding of the imager strand. This compound can be used to label an azide-modified imager strand, which then provides the fluorescent signal for localizing the target-bound docking strand with high precision.
Quantitative Data
The performance of a fluorophore is critical for the quality of super-resolution data. The tables below summarize the key properties of Cy3 and its performance metrics in SMLM.
Table 1: Photophysical Properties of Cy3 Fluorophore
| Property | Value | References |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | 0.31 (in ethanol) | |
| Fluorescence Lifetime | ~0.2 ns to 2.0 ns (context-dependent) | |
| Spectral Compatibility | TRITC / Cy3 filter sets |
Table 2: Performance Metrics in Super-Resolution Microscopy
| Parameter | Typical Value | Notes | References |
| Localization Precision | 2 - 9 nm | Dependent on photon count and background noise. | |
| Labeling Efficiency | Variable (20% - 80%) | Highly dependent on target accessibility, reaction conditions, and quantification method. | |
| Photostability | High | Exhibits strong photostability, reducing photobleaching during imaging. | |
| Blinking Kinetics | Favorable for dSTORM | Can be controlled with appropriate imaging buffers (e.g., thiol-containing). |
Experimental Protocols & Visualizations
Protocol 1: Click Chemistry Labeling of Fixed Cells
This protocol describes the general procedure for labeling azide-modified biomolecules in fixed cells with this compound for subsequent super-resolution imaging.
Materials:
-
Cells grown on coverslips with metabolically incorporated azide-modified molecules (e.g., Ac4ManNAz for glycans or L-Azidohomoalanine (AHA) for proteins).
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 3.7% Formalin (or 4% Paraformaldehyde) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Wash Buffer: PBS with 0.05% Tween-20
-
Click Reaction Cocktail (prepare fresh):
-
This compound (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water)
-
PBS
-
Procedure:
-
Cell Fixation: Wash cells twice with PBS. Fix with 3.7% Formalin in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash cells three times with Wash Buffer for 5 minutes each.
-
Prepare Click Cocktail: In a microcentrifuge tube, mix the components in the following order to prepare 1 mL of cocktail. The final concentrations should be optimized for the specific application.
-
885 µL of PBS
-
10 µL of CuSO₄ stock (Final: 0.5 mM)
-
25 µL of TBTA stock (Final: 0.25 mM)
-
5 µL of this compound stock (Final: 50 µM)
-
Vortex briefly.
-
75 µL of TCEP stock (Final: 3.75 mM) - Add immediately before use.
-
Vortex briefly.
-
-
Labeling Reaction: Remove the wash buffer from the cells and add the Click Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with Wash Buffer for 10 minutes each, protected from light.
-
Mounting: Mount the coverslip on a microscope slide using an appropriate imaging buffer for super-resolution microscopy (e.g., a dSTORM buffer with an oxygen scavenging system).
Protocol 2: dSTORM Imaging
This protocol outlines the basic steps for performing dSTORM on samples labeled with Cy3.
Materials:
-
Labeled sample from Protocol 1.
-
dSTORM Imaging Buffer (prepare fresh):
-
10% (w/v) Glucose
-
1 M MEA (cysteamine) or other thiol
-
Glucose Oxidase (1 mg/mL stock)
-
Catalase (4 mg/mL stock)
-
Buffer (e.g., 50 mM Tris-HCl, 10 mM NaCl, pH 8.0)
-
Procedure:
-
Prepare Imaging Buffer:
-
To 1 mL of buffer, add 100 µL of 1 M MEA (Final: 100 mM).
-
Add 100 mg of glucose.
-
Add 10 µL of Glucose Oxidase stock.
-
Add 5 µL of Catalase stock.
-
Mix gently. The buffer should be used within 1-2 hours.
-
-
Microscope Setup:
-
Use a microscope equipped for Total Internal Reflection Fluorescence (TIRF) or highly inclined (HiLo) illumination.
-
Ensure the system has a high-power 532 nm or 561 nm laser for excitation and a sensitive EMCCD or sCMOS camera.
-
-
Sample Mounting: Mount the sample and add the dSTORM imaging buffer. Seal the sample to prevent oxygen re-entry.
-
Imaging:
-
Focus on the sample.
-
Illuminate with high laser power to drive most Cy3 molecules into a stable dark state. A sparse, stochastic reactivation will occur.
-
Acquire a time-series of 10,000 - 50,000 frames with a short exposure time (e.g., 10-30 ms).
-
-
Data Analysis:
-
Process the raw image stack with localization software (e.g., ThunderSTORM, Picasso).
-
The software identifies single-molecule blinking events in each frame, fits their Point Spread Function (PSF) to determine their center with sub-pixel accuracy, and collates the coordinates.
-
Reconstruct the final super-resolution image from the list of localizations.
-
Conceptual Workflow: DNA-PAINT
While a full protocol is extensive, the following diagram illustrates the core principle of DNA-PAINT, where this compound would be used to label the "imager" strand.
References
Application Notes and Protocols for Cy3-PEG3-Alkyne Click Chemistry with Oligonucleotides
These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to label an azide-modified oligonucleotide with Cy3-PEG3-Alkyne. This method is widely used for the stable and efficient fluorescent labeling of DNA and RNA strands for various molecular biology and diagnostic applications.
Introduction
Click chemistry, specifically the copper(I)-catalyzed reaction between an azide and a terminal alkyne, has become a prominent method for bioconjugation. This reaction is highly efficient, specific, and can be performed in aqueous buffers, making it ideal for modifying sensitive biomolecules like oligonucleotides. The use of a polyethylene glycol (PEG) spacer, in this case, a PEG3 linker, between the Cy3 fluorophore and the alkyne group helps to improve the solubility of the dye and reduces steric hindrance, which can lead to higher reaction efficiency and better performance of the labeled oligonucleotide in downstream applications.
This protocol will detail the necessary reagents, equipment, and steps for the successful labeling of an azide-modified oligonucleotide with this compound, followed by the purification of the labeled product.
Key Experiments and Methodologies
The core of this protocol involves the reaction of an azide-modified oligonucleotide with an alkyne-modified Cy3 dye in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the copper(I) oxidation state and improve the reaction efficiency.
Following the click reaction, the labeled oligonucleotide must be purified from unreacted dye, catalyst, and other reaction components. High-performance liquid chromatography (HPLC) is a common and effective method for this purification, providing high-purity labeled oligonucleotides.
Experimental Protocols
Materials and Reagents
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Nuclease-free water
-
Dimethyl sulfoxide (DMSO)
-
Sodium phosphate buffer (pH 7.0)
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Acetonitrile (ACN)
-
Triethylammonium acetate (TEAA) buffer
-
HPLC system with a suitable column (e.g., C18)
Protocol for this compound Click Chemistry
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Dye Preparation: Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
5 µL of 1 mM azide-modified oligonucleotide
-
2 µL of 10 mM this compound in DMSO
-
10 µL of 100 mM sodium phosphate buffer (pH 7.0)
-
2.5 µL of 10 mM CuSO₄ in nuclease-free water
-
5 µL of 10 mM TBTA in DMSO
-
5.5 µL of nuclease-free water
-
-
Vortex the mixture gently.
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate in nuclease-free water.
-
Vortex the mixture gently again.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours in the dark.
-
Purification:
-
The labeled oligonucleotide can be purified by ethanol precipitation or HPLC. For higher purity, HPLC is recommended.
-
HPLC Purification:
-
Equilibrate the HPLC column with a buffer mixture of 95% Buffer A (0.1 M TEAA, pH 7.0) and 5% Buffer B (0.1 M TEAA in 50% ACN).
-
Inject the reaction mixture onto the column.
-
Elute the labeled oligonucleotide using a linear gradient of increasing Buffer B.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 550 nm (for the Cy3 dye).
-
Collect the fractions containing the dual-wavelength peak corresponding to the labeled oligonucleotide.
-
-
Ethanol Precipitation:
-
Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol.
-
Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer).
-
-
Data Presentation
| Parameter | Value |
| Oligonucleotide Concentration | 1 mM |
| This compound Concentration | 10 mM |
| CuSO₄ Concentration | 10 mM |
| TBTA Concentration | 10 mM |
| Sodium Ascorbate Concentration | 100 mM |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1-4 hours |
| HPLC Mobile Phase A | 0.1 M TEAA, pH 7.0 |
| HPLC Mobile Phase B | 0.1 M TEAA in 50% Acetonitrile |
| Detection Wavelengths | 260 nm (Oligonucleotide), 550 nm (Cy3) |
Visualizations
Caption: Experimental workflow for this compound click chemistry with oligonucleotides.
Caption: Reaction scheme for CuAAC labeling of an azide-oligonucleotide with this compound.
Application Notes: Utilizing Cy3-PEG3-Alkyne for Flow Cytometric Analysis of Metabolically Labeled Biomolecules
Introduction
Cy3-PEG3-Alkyne is a fluorescent probe designed for the detection of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This technique offers a robust and specific method for labeling and quantifying various cellular components and processes. When combined with flow cytometry, it enables high-throughput analysis at the single-cell level. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to employ this compound in the study of nascent protein synthesis and glycoprotein modification.
The core principle involves the metabolic incorporation of an azide-containing precursor into a specific class of biomolecules within living cells.[1] For instance, L-azidohomoalanine (AHA), an analog of methionine, is incorporated into newly synthesized proteins, while azido-sugars like N-azidoacetylmannosamine (ManNAz) are integrated into glycan structures.[2][3] Following metabolic labeling, cells are fixed, permeabilized, and subjected to a click reaction where the alkyne group on the Cy3-PEG3 probe covalently links to the azide handle on the target biomolecule.[2][4] The bright orange-red fluorescence of the Cy3 dye, which can be excited by a 532 nm laser, allows for the sensitive detection and quantification of the labeled biomolecules by flow cytometry.
Core Applications:
-
Quantification of Global Protein Synthesis: Metabolic labeling with AHA allows for the measurement of nascent protein synthesis rates, providing insights into cellular health, response to drug treatment, and cell cycle status.
-
Analysis of Glycosylation Dynamics: Using azido-sugars, researchers can study the expression, localization, and trafficking of glycoproteins, which are crucial in cell signaling, adhesion, and disease progression.
-
Drug Efficacy and Target Engagement Studies: The effect of therapeutic agents on protein synthesis or glycosylation can be quantitatively assessed, aiding in drug development and mechanism-of-action studies.
Key Advantages:
-
High Specificity: The azide-alkyne cycloaddition is bio-orthogonal, ensuring that the labeling reaction is highly specific and does not interfere with native cellular components.
-
Multiplexing Capability: The spectral properties of Cy3 are compatible with other fluorophores, allowing for multi-parameter analysis, such as co-staining for cell surface markers or DNA content.
-
Quantitative Analysis: Flow cytometry provides a quantitative measure of fluorescence intensity on a per-cell basis, enabling the statistical analysis of cellular populations.
Experimental Protocols
Protocol 1: Analysis of Nascent Protein Synthesis using AHA Labeling
This protocol details the metabolic labeling of newly synthesized proteins with L-azidohomoalanine (AHA) and their subsequent detection with this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 or saponin-based buffer in PBS)
-
Click Reaction Buffer Components:
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA) is recommended to improve efficiency and reduce cell damage.
-
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
To enhance incorporation, starve cells of methionine by replacing the culture medium with pre-warmed methionine-free medium for 1 hour.
-
Replace the starvation medium with methionine-free medium containing 25-50 µM AHA.
-
Incubate for 1-4 hours under normal cell culture conditions. A negative control of cells not treated with AHA should be included.
-
-
Cell Harvest and Fixation:
-
Harvest cells and wash once with 1% BSA in PBS.
-
Fix the cells by resuspending the pellet in Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells twice with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells once with 1% BSA in PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For each sample (in 100 µL), combine:
-
PBS
-
This compound (1-5 µM)
-
Copper (II) Sulfate (100-200 µM)
-
Sodium Ascorbate (freshly prepared, 1-2 mM)
-
-
Resuspend the permeabilized cell pellet in the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Flow Cytometry Analysis:
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in PBS or a suitable sheath fluid for flow cytometry.
-
Analyze the samples on a flow cytometer equipped with a laser for Cy3 excitation (typically 532 nm or 561 nm) and an appropriate emission filter (e.g., 570/30 nm).
-
Protocol 2: Analysis of Glycoproteins using Azido-Sugar Labeling
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans and subsequent detection with this compound. Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) is used as an example, which is metabolized into the corresponding sialic acid.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
All other reagents as listed in Protocol 1.
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at the desired density.
-
Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation into cell surface glycans. Include a negative control of cells not treated with the azido-sugar.
-
-
Cell Harvest, Fixation, and Permeabilization:
-
Follow steps 2.1 to 3.2 from Protocol 1. For analysis of only cell-surface glycans, the permeabilization step can be omitted.
-
-
Click Reaction:
-
Follow steps 4.1 to 4.3 from Protocol 1.
-
-
Washing and Flow Cytometry Analysis:
-
Follow steps 5.1 to 5.3 from Protocol 1.
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized to facilitate comparison between different experimental conditions.
Table 1: Quantitative Analysis of Nascent Protein Synthesis
| Cell Line | Treatment | AHA Conc. (µM) | Incubation Time (hr) | Mean Fluorescence Intensity (Cy3) ± SD | % Positive Cells |
| HeLa | Control | 0 | 4 | 150 ± 20 | <1% |
| HeLa | Vehicle | 50 | 4 | 8,500 ± 450 | 95% |
| HeLa | Drug X | 50 | 4 | 4,200 ± 300 | 93% |
| Jurkat | Control | 0 | 2 | 120 ± 15 | <1% |
| Jurkat | Vehicle | 25 | 2 | 6,800 ± 510 | 98% |
Table 2: Quantitative Analysis of Cell Surface Glycosylation
| Cell Line | Azido-Sugar | Conc. (µM) | Incubation Time (days) | Mean Fluorescence Intensity (Cy3) ± SD |
| CHO | None | 0 | 2 | 210 ± 35 |
| CHO | Ac₄ManNAz | 25 | 2 | 12,300 ± 980 |
| CHO | Ac₄GalNAz | 25 | 2 | 9,750 ± 820 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for labeling and detecting azide-modified biomolecules using this compound in flow cytometry.
Signaling Pathway Example: O-GlcNAcylation Detection
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). A chemoenzymatic labeling strategy can be used to detect O-GlcNAcylated proteins. A mutant galactosyltransferase (GalT) can transfer an azide-modified galactose (GalNAz) onto O-GlcNAc residues. This azide handle can then be detected with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis [bio-protocol.org]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunofluorescence Staining with Cy3-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens within cells and tissues. This document provides a detailed protocol for indirect immunofluorescence staining coupled with click chemistry for signal detection using Cy3-PEG3-Alkyne. This method offers a highly specific and robust alternative to traditional fluorophore-conjugated secondary antibodies.
In this protocol, the target antigen is first labeled with a primary antibody. Subsequently, an azide-modified secondary antibody is used to bind to the primary antibody. The final detection is achieved through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction, where the azide group on the secondary antibody covalently bonds with the alkyne group on the this compound fluorescent dye.[1][2][3] The inclusion of a PEG3 linker enhances the water solubility and biocompatibility of the fluorescent probe.[4][5]
Key Advantages:
-
High Specificity: The click chemistry reaction is highly specific between the alkyne and azide groups, which are generally absent in biological systems, leading to low background signal.
-
Signal Amplification: Multiple Cy3 molecules can be clicked onto a single secondary antibody, potentially amplifying the signal.
-
Modular Approach: This method allows for flexibility in choosing different alkyne-dyes for multiplexing experiments without the need for a large inventory of directly conjugated secondary antibodies.
Properties of this compound
Cy3 is a bright, orange-fluorescent dye with strong photostability. The key spectral and physical properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~555 nm | |
| Emission Maximum | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.31 | |
| Solubility | DMSO, DMF | |
| Storage | -20°C, protected from light and moisture |
Experimental Workflow and Signaling Pathway
The overall experimental workflow involves sequential steps of cell preparation, antibody incubation, and the final click reaction for fluorescent labeling.
Caption: Experimental workflow for immunofluorescence with click chemistry detection.
The core of the detection method is the copper-catalyzed click reaction between the azide-modified secondary antibody and the this compound.
Caption: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Detailed Experimental Protocol
This protocol is designed for cultured cells grown on coverslips. Modifications may be required for tissue sections.
A. Required Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4 | Room Temperature |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS | 4°C (prepare fresh or use stabilized) |
| Permeabilization Buffer | 0.1-0.5% Triton X-100 in PBS | Room Temperature |
| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS | 4°C |
| Primary Antibody Dilution Buffer | 1% BSA in PBS | 4°C |
| Secondary Antibody Dilution Buffer | 1% BSA in PBS | 4°C |
| Click Reaction Components | ||
| This compound | 10 mM stock in DMSO | -20°C |
| Copper (II) Sulfate (CuSO₄) | 20 mM stock in dH₂O | Room Temperature |
| THPTA Ligand | 100 mM stock in dH₂O | -20°C |
| Sodium Ascorbate | 300 mM stock in dH₂O (prepare fresh) | 4°C (short-term) |
| Nuclear Counterstain | DAPI or Hoechst solution | 4°C |
| Antifade Mounting Medium | Commercial or self-made | 4°C |
B. Step-by-Step Protocol
1. Cell Preparation a. Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency. b. Wash the cells twice with PBS. c. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization (for intracellular antigens) a. Incubate the cells with Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) for 10-20 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
3. Blocking a. Incubate the cells with Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.
4. Primary Antibody Incubation a. Dilute the primary antibody to its optimal concentration in the Primary Antibody Dilution Buffer. b. Aspirate the blocking solution and add the diluted primary antibody. c. Incubate for 1-2 hours at room temperature or overnight at 4°C. d. Wash the cells three times with PBS for 5 minutes each.
5. Azide-Modified Secondary Antibody Incubation a. Dilute the azide-modified secondary antibody (reactive against the host species of the primary antibody) in Secondary Antibody Dilution Buffer. A typical starting dilution is 1:500 to 1:2000. b. Incubate for 1 hour at room temperature, protected from light. c. Wash the cells three times with PBS for 5 minutes each, protected from light.
6. Click Reaction a. Important: Prepare the Click Reaction Cocktail immediately before use and add the components in the specified order to prevent precipitation. b. For each coverslip (in a 24-well plate, for example, using a 200 µL final volume): i. 174 µL PBS ii. 4 µL CuSO₄:THPTA pre-mix (mix 1 µL of 20 mM CuSO₄ and 3 µL of 100 mM THPTA) iii. 2 µL this compound (from 10 mM stock, final concentration 100 µM) iv. 20 µL freshly prepared Sodium Ascorbate (from 300 mM stock, final concentration 30 mM) c. Aspirate the PBS from the cells and add the Click Reaction Cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light. e. Wash the cells three times with PBS for 5 minutes each, protected from light.
7. Counterstaining and Mounting a. Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL) or Hoechst (1 µg/mL) for 5-10 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium. d. Seal the edges of the coverslip with nail polish and let it dry.
8. Imaging a. Store the slides at 4°C in the dark until imaging. b. Visualize the samples using a fluorescence or confocal microscope with appropriate filters for Cy3 (Excitation/Emission: ~555/570 nm) and the chosen counterstain.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Ineffective primary or secondary antibody | Titrate antibodies to find the optimal concentration. |
| Inactive click reaction components | Prepare fresh sodium ascorbate solution. Ensure proper storage of all reagents. | |
| Insufficient incubation times | Increase incubation times for antibodies or the click reaction. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species). |
| Non-specific antibody binding | Decrease primary or secondary antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Copper catalyst-induced fluorescence | Ensure the use of a copper-chelating ligand like THPTA. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure. Use an antifade mounting medium. |
Conclusion
The combination of indirect immunofluorescence with click chemistry detection using this compound provides a versatile and robust method for high-fidelity imaging of cellular targets. The high specificity of the click reaction and the bright, photostable properties of the Cy3 dye contribute to high-quality, low-background images, making this an excellent tool for researchers in basic science and drug development.
References
Application Notes and Protocols for Labeling Azide-Modified Glycans with Cy3-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fluorescent labeling of azide-modified glycans using Cy3-PEG3-Alkyne. This method is centered around the highly efficient and bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."[1][2][3][4] This two-step approach involves the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by the covalent attachment of the this compound fluorescent probe.[2] This technique enables the visualization of glycan localization, trafficking, and dynamics in a variety of biological contexts.
The azide group, being small and biologically inert, is readily incorporated into glycans through the cell's own metabolic pathways with minimal perturbation. The subsequent "click" reaction with an alkyne-functionalized probe, such as this compound, is highly specific and occurs rapidly under physiological conditions, allowing for robust and sensitive detection of glycans in complex biological samples, including live and fixed cells.
Core Principles of the Technology
The labeling strategy consists of two primary stages:
-
Metabolic Labeling: Cells are cultured with a peracetylated azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylgalactosamine (Ac4GalNAz), or N-azidoacetylglucosamine (Ac4GlcNAz). These modified sugars are taken up by the cells, deacetylated by intracellular esterases, and incorporated into various classes of glycans by the cellular glycosylation machinery. The azide group serves as a bioorthogonal handle for subsequent detection.
-
Fluorescent Labeling via CuAAC: The azide-modified glycans are then covalently labeled with this compound through a copper(I)-catalyzed click reaction. This reaction forms a stable triazole linkage, resulting in fluorescently tagged glycoconjugates that can be visualized using fluorescence microscopy or quantified by flow cytometry. The use of a PEG3 linker in the Cy3 probe enhances its solubility and reduces steric hindrance, potentially improving reaction efficiency.
Key Applications
-
Visualization of Glycans: Enables high-resolution imaging of the cellular glycome on the cell surface and within intracellular compartments.
-
Monitoring Glycan Dynamics: Allows for the study of glycan biosynthesis, trafficking, and turnover in response to various stimuli or in different disease states.
-
Cell-Specific Glycan Profiling: Can be used to identify differences in glycan expression between different cell types or under different physiological conditions.
Data Presentation
The following tables summarize the key quantitative parameters for the successful labeling of azide-modified glycans with this compound.
Table 1: Reagent Concentrations for CuAAC Labeling
| Reagent | Typical Stock Concentration | Recommended Final Concentration | Notes |
| Azide-Modified Sugar (e.g., Ac4ManNAz) | 10-25 mM in DMSO | 25-100 µM in culture medium | Optimal concentration may vary by cell type. |
| This compound | 1-10 mM in DMSO | 10-50 µM | Higher concentrations may increase background. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50-250 µM | A 1:5 to 1:10 ratio of Cu:ligand is often used. |
| Copper-Stabilizing Ligand (e.g., THPTA) | 50-100 mM in H₂O | 250-500 µM | THPTA is water-soluble and biocompatible. |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-300 mM in H₂O (prepare fresh) | 1-2.5 mM | Essential for reducing Cu(II) to the active Cu(I) state. |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature | Key Considerations |
| Metabolic Labeling with Azide-Sugar | 1-3 days | 37°C | Incubation time depends on the cell type and metabolic rate. |
| CuAAC Labeling Reaction (Live Cells) | 5-30 minutes | 4°C or Room Temperature | Shorter times at 4°C can minimize endocytosis of the probe. |
| CuAAC Labeling Reaction (Fixed Cells) | 30-60 minutes | Room Temperature | Longer incubation can improve signal intensity. |
| Washing Steps | 3-5 minutes per wash (3-4 times) | Room Temperature | Crucial for reducing background fluorescence. |
Experimental Workflow Diagrams
Overall experimental workflow for labeling azide-modified glycans.
Schematic of the labeling and detection process.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Glycans on Live Cells
This protocol is designed for the visualization of cell-surface glycans.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for washing steps
-
DMSO
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of the azide-modified sugar in DMSO.
-
Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 25-50 µM).
-
Replace the existing medium with the azide-sugar-containing medium and incubate for 1-3 days at 37°C in a CO₂ incubator.
-
-
Preparation of "Click" Reaction Cocktail (prepare immediately before use):
-
In a microcentrifuge tube, prepare the following reaction cocktail. The final concentrations are provided as a starting point and may require optimization.
-
PBS to the final desired volume.
-
This compound (to a final concentration of 10-25 µM).
-
CuSO₄ (to a final concentration of 50 µM).
-
THPTA (to a final concentration of 250 µM).
-
-
Vortex briefly to mix.
-
Add freshly prepared Sodium Ascorbate solution (to a final concentration of 2.5 mM).
-
Vortex again.
-
-
Labeling Reaction:
-
Gently aspirate the culture medium from the cells and wash twice with PBS containing 1% FBS.
-
Add the "click" reaction cocktail to the cells and incubate for 5-15 minutes at 4°C, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three to four times with PBS containing 1% FBS.
-
Replace with fresh culture medium or PBS for imaging.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~555/570 nm).
-
Protocol 2: Labeling of Azide-Modified Glycans in Fixed Cells
This protocol allows for the visualization of both cell-surface and intracellular glycans.
Materials:
-
Cells cultured on coverslips
-
All reagents from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Nuclear counterstain (e.g., DAPI) (optional)
Procedure:
-
Metabolic Labeling:
-
Follow step 1 from Protocol 1.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) To label intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
"Click" Reaction:
-
Prepare the "click" reaction cocktail as described in step 2 of Protocol 1.
-
Add the cocktail to the fixed (and permeabilized) cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing, Counterstaining, and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides and image.
-
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescent Signal | Inefficient metabolic labeling. | Increase the concentration of the azide-modified sugar and/or the incubation time. Ensure cells are healthy and metabolically active. |
| Inefficient "click" reaction. | Prepare fresh sodium ascorbate solution. Ensure the correct order of reagent addition. Optimize the reaction time. | |
| Degraded this compound. | Use a fresh aliquot of the fluorescent probe. Store protected from light. | |
| High Background Fluorescence | Excess or non-specific binding of the fluorescent probe. | Decrease the concentration of this compound. Increase the number and duration of wash steps. Include a blocking agent like BSA or FBS in the wash buffer. |
| Cellular autofluorescence. | Image an unlabeled control sample to determine the level of autofluorescence. Use a fluorophore with a longer emission wavelength if possible. | |
| Cell Death or Altered Morphology | Toxicity of the "click" reaction components. | For live-cell imaging, ensure the use of a biocompatible copper ligand like THPTA. Reduce the reaction time and/or reagent concentrations. |
| High concentration of DMSO. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). | |
| Harsh fixation or permeabilization. | Reduce the concentration or incubation time for PFA and Triton X-100. |
References
Troubleshooting & Optimization
troubleshooting low fluorescence signal with Cy3-PEG3-Alkyne
Welcome to the technical support center for Cy3-PEG3-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this fluorescent probe in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound. It should be stored at -20°C upon arrival, kept cool and dry, and protected from light and moisture.[1][2] For use, it is recommended to prepare stock solutions in an anhydrous solvent such as DMSO or DMF.[3] Once in solution, it is best to aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Q2: My fluorescent signal is weak or absent after performing a click reaction with this compound. What are the potential causes?
Several factors can contribute to a low or nonexistent fluorescent signal. These can be broadly categorized into issues with the click reaction itself, problems with the Cy3 fluorophore, or suboptimal imaging conditions.
Potential Causes Related to the Click Reaction:
-
Inactive Copper Catalyst: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction requires the copper to be in the +1 oxidation state. Exposure to oxygen can oxidize Cu(I) to the inactive Cu(II) state.[4][5]
-
Suboptimal Reagent Concentrations: The concentrations of the copper source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and ligand (e.g., THPTA) are critical for an efficient reaction.
-
Inaccessible Alkyne or Azide Groups: The alkyne on your this compound or the azide on your target molecule may be sterically hindered or buried within the molecular structure, preventing the reaction from occurring.
-
Interfering Buffer Components: Buffers containing Tris can inhibit the copper catalyst. It is advisable to use buffers such as phosphate, HEPES, or carbonate.
Potential Causes Related to the Cy3 Fluorophore:
-
Photobleaching: Cy3 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.
-
Environmental Effects: The fluorescence quantum yield of Cy3 can be influenced by its local environment, including solvent polarity and pH.
-
Self-Quenching: At high labeling densities, Cy3 molecules can quench each other's fluorescence, leading to a reduced overall signal.
Potential Causes Related to Imaging:
-
Incorrect Microscope Settings: The excitation and emission filters on the microscope must be appropriate for Cy3's spectral properties.
-
Low Signal-to-Noise Ratio (SNR): High background fluorescence can obscure a weak signal.
Q3: How can I improve the efficiency of my copper-catalyzed click reaction?
To enhance the efficiency of your CuAAC reaction, consider the following optimization strategies:
-
Protect the Catalyst: Always use freshly prepared sodium ascorbate solution as a reducing agent to maintain the copper in its active Cu(I) state. Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Use a Ligand: A copper-coordinating ligand, such as THPTA, can stabilize the Cu(I) catalyst, increase reaction rates, and protect biomolecules from damage by reactive oxygen species. A 5:1 ligand-to-copper ratio is often recommended.
-
Optimize Reagent Concentrations: Titrate the concentrations of your reactants, including the this compound, copper sulfate, sodium ascorbate, and ligand, to find the optimal conditions for your specific system.
-
Consider Co-solvents: Adding a co-solvent like DMSO can help to solubilize reactants and expose reactive groups that may be sterically hindered.
Q4: What can I do to minimize photobleaching of the Cy3 dye?
Minimizing photobleaching is essential for obtaining high-quality and quantifiable fluorescence data. Here are some effective strategies:
-
Reduce Excitation Light: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal. Neutral density filters can also be used to attenuate the excitation light.
-
Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium for fixed samples or your imaging medium for live cells. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
-
Optimize Imaging Strategy: When imaging, locate the region of interest using a lower magnification or transmitted light before switching to fluorescence to minimize light exposure.
-
Choose the Right Imaging Medium: For live-cell imaging, use a medium that does not contain components like phenol red, which can contribute to autofluorescence.
Data and Parameters
This compound Properties
| Property | Value | Reference(s) |
| Excitation Maximum | ~555 nm | |
| Emission Maximum | ~570 nm | |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.31 | |
| Recommended Storage | -20°C, protected from light and moisture |
Recommended Concentrations for Copper-Catalyzed Click Chemistry (CuAAC)
| Reagent | Recommended Concentration | Reference(s) |
| Alkyne-modified Biomolecule | 1-50 µM | |
| This compound | 2- to 10-fold molar excess over the azide | |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM | |
| Sodium Ascorbate | 5 mM (freshly prepared) | |
| Ligand (e.g., THPTA) | 250-500 µM (maintain ≥5:1 ratio to copper) | |
| Aminoguanidine (optional) | 5 mM |
Experimental Protocols
Protocol for Labeling an Azide-Modified Protein with this compound
This protocol provides a general guideline for conjugating this compound to a protein that has been modified to contain an azide group. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine stock solution (optional, e.g., 100 mM in water)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the this compound in DMSO to a concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
Buffer to bring the reaction to the desired final volume.
-
This compound stock solution to achieve the desired molar excess.
-
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is recommended.
-
Add the catalyst premix to the reaction tube containing the protein and dye. Mix gently.
-
(Optional) Add aminoguanidine to the reaction mixture to a final concentration of 5 mM to prevent damage to the protein from ascorbate byproducts.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to a final concentration of 5 mM.
-
(Optional but recommended) If possible, degas the solution and incubate under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the conjugate: Remove excess reagents and purify the labeled protein using a desalting column or size-exclusion chromatography.
-
Store the purified Cy3-labeled protein at 4°C or -20°C, protected from light.
Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A workflow for troubleshooting low fluorescence signals.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Caption: The CuAAC "click chemistry" reaction mechanism.
Factors Affecting Cy3 Fluorescence Signal
Caption: Factors influencing the detected Cy3 fluorescence signal.
References
reducing non-specific binding of Cy3-PEG3-Alkyne
Welcome to the Technical Support Center for Cy3-PEG3-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific binding of this fluorescent probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent labeling reagent. It consists of a Cyanine3 (Cy3) fluorophore, a triethylene glycol (PEG3) spacer, and a terminal alkyne group.[1][2][3][4] Cy3 is a bright, photostable dye with excitation and emission maxima around 550 nm and 570 nm, respectively.[4] The hydrophilic PEG3 spacer is incorporated to reduce non-specific binding and aggregation of the dye. The alkyne group allows for covalent attachment to azide-modified molecules via a copper-catalyzed click chemistry reaction (CuAAC). This makes it a versatile tool for labeling biomolecules in applications such as fluorescence microscopy, flow cytometry, and single-molecule imaging.
Q2: What are the primary causes of non-specific binding of this compound?
Non-specific binding of fluorescent probes like this compound can arise from several factors:
-
Hydrophobic Interactions : The Cy3 dye, despite the PEG spacer, has hydrophobic properties that can lead to its non-specific adsorption to cellular components and substrates. Hydrophobicity is a major determinant of non-specific binding for many fluorescent dyes.
-
Ionic Interactions : Electrostatic interactions between the charged dye molecule and various cellular structures can contribute to background staining.
-
Probe Concentration : Using an excessively high concentration of the fluorescent probe increases the likelihood of non-specific binding.
-
Inadequate Blocking : Failure to effectively block non-specific binding sites on the sample (e.g., cells or tissues) can result in the probe adhering to unintended targets.
-
Insufficient Washing : Inadequate or poorly optimized washing steps after probe incubation may not effectively remove all unbound or weakly bound dye molecules.
-
Probe Aggregation : At high concentrations, fluorescent dyes can form aggregates that may bind non-specifically to cellular structures.
Q3: How does the PEG3 linker help in reducing non-specific binding?
The polyethylene glycol (PEG) linker is a hydrophilic polymer that, when attached to a molecule, can create a hydration shell. This layer of associated water molecules helps to prevent the hydrophobic Cy3 dye from interacting non-specifically with other hydrophobic surfaces in the sample. This strategy has been shown to significantly reduce non-specific protein adsorption in various applications.
Troubleshooting Guide: High Background and Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating common issues of non-specific binding during experiments with this compound.
Issue 1: High background fluorescence across the entire sample.
This is often due to an excess of unbound probe or sub-optimal blocking and washing procedures.
Troubleshooting Workflow for High Background
Caption: A stepwise approach to troubleshooting high background fluorescence.
Solutions:
-
Optimize Probe Concentration : Titrate the this compound concentration to find the lowest concentration that still provides a good specific signal with minimal background.
-
Improve Blocking : The blocking step is crucial for saturating non-specific binding sites.
-
Choice of Blocking Agent : Different blocking agents can have varying effectiveness. Common options include Bovine Serum Albumin (BSA), normal serum, and casein.
-
Blocking Time and Temperature : Increase the blocking incubation time (e.g., to 1-2 hours at room temperature or overnight at 4°C).
-
-
Enhance Washing Steps : Thorough washing is essential to remove unbound probe.
-
Increase Wash Duration and Number : Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes).
-
Add Detergent : Incorporate a mild non-ionic detergent, such as Tween-20 (0.05-0.1%), in your wash buffer to help disrupt non-specific hydrophobic interactions.
-
Issue 2: Punctate or speckled background.
This can be caused by aggregation of the this compound probe.
Solutions:
-
Centrifuge the Probe Solution : Before use, centrifuge the diluted this compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates, and then use the supernatant.
-
Sonication : Briefly sonicate the stock solution of the probe before dilution to help break up any pre-existing aggregates.
-
Fresh Dilutions : Always prepare fresh dilutions of the probe from a stock solution immediately before use.
Issue 3: Non-specific binding to specific cellular compartments (e.g., nucleus, mitochondria).
This may be due to charge-based or other specific off-target interactions.
Solutions:
-
Modify Buffer Composition :
-
Ionic Strength : Increase the salt concentration (e.g., NaCl) in your incubation and wash buffers to reduce non-specific ionic interactions.
-
pH : Ensure the pH of your buffers is appropriate for your sample and experiment. The fluorescence of Cy3 is stable over a wide pH range (pH 4-10).
-
-
Include Additives in Blocking Buffer :
-
Detergents : In addition to washing, adding a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) to the blocking and antibody/probe dilution buffers can help permeabilize cells and reduce hydrophobic interactions.
-
Pre-clearing : For tissue sections, consider pre-incubating your probe solution with a small amount of tissue powder from the same species to adsorb non-specifically binding components.
-
Quantitative Data Summary
The optimal concentrations and conditions should be empirically determined for each experimental system. The following tables provide starting points for optimization.
Table 1: Recommended Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective general blocking agent. Use IgG-free BSA to avoid cross-reactivity with antibodies. |
| Normal Serum | 5-10% (v/v) | Serum from the species of the secondary antibody is often recommended to block non-specific binding to Fc receptors. |
| Casein | 1% (w/v) | Can sometimes provide lower background than BSA or milk. Not recommended for phospho-specific antibody staining. |
| Fish Gelatin | 0.1-0.5% (w/v) | Less likely to cross-react with mammalian antibodies. |
Table 2: Washing Protocol Optimization
| Parameter | Standard Protocol | Optimized Protocol for High Background |
| Number of Washes | 3 | 4-5 |
| Duration per Wash | 5 minutes | 10-15 minutes |
| Wash Buffer | PBS or TBS | PBS/TBS + 0.05-0.1% Tween-20 |
| Agitation | Gentle rocking | Continuous gentle rocking |
Experimental Protocols
Protocol 1: General Blocking and Staining Procedure for Cultured Cells
-
Fixation and Permeabilization : Fix and permeabilize your cells according to your established protocol.
-
Blocking :
-
Prepare a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate the cells in blocking buffer for at least 1 hour at room temperature with gentle agitation.
-
-
Click Chemistry Reaction :
-
Prepare the click reaction cocktail containing your azide-modified target and this compound at the desired concentration.
-
Incubate the cells with the reaction cocktail for the optimized time and temperature, protected from light.
-
-
Washing :
-
Remove the reaction cocktail.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 10 minutes each with gentle agitation.
-
Wash once with PBS for 5 minutes.
-
-
Mounting and Imaging : Mount the coverslips and proceed with imaging.
Protocol 2: Troubleshooting High Background with a Stringent Washing Protocol
-
Follow the standard staining protocol up to the post-incubation washing steps.
-
Initial Washes :
-
Wash twice with PBST for 10 minutes each on a shaker.
-
-
High Salt Wash :
-
Prepare a high-salt wash buffer (e.g., PBS with 500 mM NaCl and 0.1% Tween-20).
-
Wash the cells once with the high-salt buffer for 10 minutes.
-
-
Final Washes :
-
Wash twice with PBST for 10 minutes each.
-
Wash once with PBS for 5 minutes to remove residual detergent.
-
-
Proceed with mounting and imaging.
Visualizing Experimental Workflows
Workflow for Reducing Non-Specific Binding
Caption: A typical experimental workflow highlighting key steps for minimizing non-specific binding.
References
how to prevent aggregation of Cy3-PEG3-Alkyne
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the aggregation of Cy3-PEG3-Alkyne in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a fluorescent probe composed of three parts:
-
Cy3 (Cyanine3): A bright, photostable fluorescent dye.[1][][3]
-
PEG3 (Polyethylene Glycol, 3 units): A short PEG linker designed to improve hydrophilicity.[4]
-
Alkyne: A terminal functional group used for "click chemistry" reactions, allowing it to be covalently attached to molecules containing an azide group.[1]
Aggregation is a significant concern because cyanine dyes like Cy3 have a strong tendency to self-organize in aqueous solutions. This process, driven by the interaction of their planar π-electron systems, leads to the formation of dimers and higher-order aggregates.
Consequences of Aggregation:
-
Fluorescence Quenching: Aggregation often leads to a significant decrease in fluorescence intensity (self-quenching), compromising signal detection.
-
Altered Spectra: It can cause shifts in the absorption and emission spectra (H-aggregates show blue-shifted absorption, J-aggregates show red-shifted absorption).
-
Reduced Reactivity: Aggregates may have lower reactivity in conjugation reactions like click chemistry, leading to poor labeling efficiency.
-
Precipitation: In severe cases, aggregation can lead to the precipitation of the dye out of solution.
Q2: What are the primary causes of this compound aggregation?
Several factors can induce or exacerbate the aggregation of cyanine dyes. Understanding these is the first step in prevention.
-
High Concentration: Aggregation is a concentration-dependent process. Exceeding the solubility limit or working at high concentrations is the most common cause.
-
Aqueous Solutions: Cyanine dyes are prone to aggregation in water and high-ionic-strength buffers due to their hydrophobic nature. While the PEG linker enhances water solubility, it may not be sufficient to prevent aggregation on its own.
-
Inappropriate Solvents: Cy3-Alkyne is not readily soluble in water and requires an organic co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to maintain a monomeric state.
-
High Salt Concentration: High ionic strength can promote aggregation by screening charges and favoring hydrophobic interactions.
-
Improper Storage: Storing the dye in solution for extended periods, especially at inappropriate temperatures or exposed to light, can promote degradation and aggregation.
Troubleshooting Guide
Q3: I am observing low fluorescence signal and poor labeling. How can I troubleshoot potential aggregation of my this compound?
Low signal and efficiency are classic signs of aggregation. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for diagnosing and resolving this compound aggregation.
Prevention and Best Practices
To proactively prevent aggregation, adhere to the following guidelines for handling, storage, and experimental setup.
Q4: How should I properly handle and store this compound?
Proper handling is critical to maintaining the dye in its active, monomeric form.
-
Storage: Upon arrival, store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solution Preparation:
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in high-quality, anhydrous DMSO or DMF to a high concentration (e.g., 1-10 mM).
-
Vortex briefly to ensure complete dissolution.
-
-
Stock Solution Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, desiccated and protected from light. A properly stored stock solution should be stable for several months.
Q5: What are the optimal experimental conditions to prevent aggregation during a labeling reaction?
The diagram below illustrates how environmental factors can push the dye from a soluble, fluorescent monomeric state to a non-fluorescent aggregated state.
Caption: Molecular states of Cy3 dye influenced by solvent and concentration.
To maintain the dye in its monomeric state, carefully control your reaction parameters. The following table summarizes recommended conditions.
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous DMSO or DMF for stock solutions. | Cy3-alkyne is not readily soluble in water; organic solvents are required to prevent aggregation. |
| Working Concentration | Use the lowest concentration that provides adequate signal. Start with 1-10 µM. | Aggregation is highly dependent on concentration. Some studies suggest keeping cyanine dye concentrations below 0.2 µM in aqueous solutions. |
| Co-Solvent in Reaction | Ensure the final reaction mixture contains sufficient organic co-solvent (e.g., 10-30% DMSO or DMF) to maintain dye solubility. | This prevents the dye from crashing out when added to an aqueous buffer. |
| Buffer pH | For CuAAC (click chemistry), maintain a pH between 7 and 9. | This range balances the reaction rate and the stability of the biomolecule and NHS esters if used. |
| Ionic Strength | Avoid excessively high salt concentrations in your reaction buffer. | High ionic strength can promote the aggregation of cyanine dyes. |
| Light Exposure | Protect the dye from light at all stages: storage, handling, and during the reaction. | Cyanine dyes are susceptible to photobleaching, which degrades the molecule and can contribute to aggregation. |
Experimental Protocols
Q6: Can you provide a sample protocol for labeling an azide-modified protein with this compound that minimizes aggregation?
This protocol outlines the key steps for a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, incorporating best practices to prevent dye aggregation.
Materials:
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Azide-modified protein (in a compatible buffer, e.g., PBS)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in water)
-
TBTA or other copper ligand solution (50 mM in DMSO)
-
Sodium Ascorbate solution (100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., PBS, pH 7.4)
Methodology:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add your azide-modified protein to the reaction buffer.
-
Crucial Step: Add DMSO to the protein solution so that the final concentration of DMSO in the reaction will be at least 20-30%. This pre-conditions the buffer to accept the dye.
-
-
Add this compound:
-
Add the desired volume of this compound stock solution to the reaction mixture. A 2-10 fold molar excess of dye over protein is a common starting point.
-
Mix gently by pipetting. Do not vortex vigorously, as this can denature the protein.
-
-
Prepare the Catalyst Complex:
-
In a separate tube, mix the CuSO₄ solution and the TBTA ligand solution at a 1:1 molar ratio. This complex prevents copper from precipitating and improves reaction efficiency.
-
-
Initiate the Click Reaction:
-
Add the CuSO₄/TBTA complex to the protein-dye mixture.
-
Add the freshly prepared Sodium Ascorbate solution to the mixture. This reduces Cu(II) to the active Cu(I) catalyst.
-
The final reaction volume should now contain all components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal time may require empirical testing.
-
-
Purification:
-
Remove the unreacted dye and catalyst components from the labeled protein using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Storage of Conjugate:
-
Store the purified Cy3-labeled protein according to the protein's stability requirements, typically at 4°C or -20°C, always protected from light.
-
References
Technical Support Center: Purification of Cy3-PEG3-Alkyne Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Cy3-PEG3-Alkyne conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification method for this compound?
A1: The most effective and widely used method for purifying this compound conjugates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. The Cy3 dye imparts significant hydrophobicity, allowing for efficient separation of the labeled conjugate from hydrophilic impurities and excess reagents. A C18 column is typically the stationary phase of choice.
Q2: How can I remove unreacted, free Cy3 dye from my conjugate sample?
A2: Unreacted Cy3 dye is a common impurity that can interfere with downstream applications. Both RP-HPLC and Solid-Phase Extraction (SPE) are effective for removing free dye. During RP-HPLC, the free dye will typically have a different retention time than the much larger PEG-conjugate. For SPE, a reversed-phase cartridge (like C18) can be used where the conjugate is retained, and the less hydrophobic impurities are washed away before eluting the final product. In some cases for labeled oligonucleotides, a pH-controlled butanol extraction has also been shown to effectively remove free dye.
Q3: My Cy3-conjugate appears to be degrading during purification. What can I do?
A3: Cy3 dyes are generally stable but can be sensitive to prolonged light exposure (photobleaching) and extreme pH conditions. To mitigate degradation, always protect your sample from light by using amber vials or covering containers with aluminum foil.[1] When using RP-HPLC, avoid harsh pH conditions in your mobile phase if possible. Deprotection of oligos containing Cyanine dyes should ideally be carried out at room temperature to enhance stability.[2]
Q4: Can I use Size-Exclusion Chromatography (SEC) to purify my this compound conjugate?
A4: While SEC separates molecules by size and can be used to remove very small impurities like salts, it is often not ideal as the primary purification method for this type of conjugate. The resolution may be insufficient to separate the desired product from unreacted starting materials or other similarly sized byproducts.[] However, it can be a useful secondary step for buffer exchange or removing aggregates if they form.
Q5: What are the best storage conditions for the purified this compound conjugate?
A5: To ensure long-term stability, the purified conjugate should be stored in a dark, cold environment.[4] It is recommended to store the product at -20°C or below. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles. Protecting the conjugate from light is crucial to prevent photobleaching.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound conjugates.
Issue 1: Low Recovery of the Final Product
| Possible Cause | Suggested Solution |
| Precipitation on Column | The sample may have precipitated on the HPLC column. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. If precipitation is suspected, clean the column according to the manufacturer's protocol. |
| Irreversible Binding to SPE Cartridge | The conjugate may be binding too strongly to the SPE sorbent. Optimize the elution solvent by increasing its strength (e.g., higher percentage of organic solvent) or using a stronger solvent (e.g., acetonitrile instead of methanol). |
| Suboptimal pH | The pH of the mobile phase can affect the retention and solubility of the conjugate. Adjust the pH to enhance binding during loading and ensure solubility during elution. |
| Sample Loss During Solvent Evaporation | If using a post-purification evaporation step, be mindful of potential sample loss. This is particularly relevant for peptides, which can be prone to non-specific binding. |
Issue 2: Poor Peak Shape in RP-HPLC (Tailing or Broadening)
| Possible Cause | Suggested Solution |
| Column Overload | Too much sample was injected. Reduce the sample load and re-run the purification. |
| Secondary Interactions | The conjugate may be interacting with residual silanols on the silica-based column, causing peak tailing. Lowering the mobile phase pH can help suppress these interactions. Using a high-purity silica column is also recommended. |
| PEG Polydispersity | The PEG linker itself can have a range of molecular weights (polydispersity), which can lead to peak broadening in RP-HPLC. While this is an inherent property, using a shallower gradient during elution can sometimes improve peak shape and resolution. |
| Contaminated Column | Impurities from previous runs may be affecting the separation. Clean the column thoroughly with a strong solvent wash. |
Issue 3: Incomplete Separation of Product and Impurities
| Possible Cause | Suggested Solution |
| Inadequate HPLC Gradient | The elution gradient may be too steep. A slower, shallower gradient provides better resolution for closely eluting compounds. |
| Wrong Mobile Phase Modifier | The choice of ion-pairing agent (e.g., TFA) and organic solvent (acetonitrile vs. methanol) is critical. For oligonucleotide-like molecules, an ion-pairing agent like triethylamine acetate (TEAA) might be necessary. Optimize the mobile phase composition to maximize separation. |
| Incorrect SPE Wash/Elution Solvents | The wash solvent may be too strong, causing premature elution of the product, or the elution solvent may be too weak, leaving the product on the column. Perform stepwise experiments with varying solvent strengths to find the optimal conditions. |
| Co-elution of Free Dye | Free Cy3 dye can be very hydrophobic and may co-elute with the conjugate. Adjusting the gradient or the organic solvent in the mobile phase can alter the selectivity and improve separation. |
Purification Protocols & Data
Quantitative Data Summary
The following table summarizes typical performance metrics for preparative RP-HPLC, which can be adapted for this compound purification. Actual results will vary based on the specific conjugate, sample matrix, and instrumentation.
| Purification Method | Analyte Type | Typical Purity Achieved | Typical Recovery Rate | Reference |
| Preparative RP-HPLC | Synthetic Peptide | >95% | 88% - 93% | |
| Preparative RP-HPLC | Therapeutic Peptide | 98.5% | Not Specified | |
| Preparative RP-HPLC | Recombinant Protein | >95% | >90% |
Detailed Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general framework for purifying this compound conjugates. Optimization will be required.
-
Column Selection and Equilibration:
-
Select a suitable C18 reversed-phase column with an appropriate pore size (e.g., 120 Å for smaller molecules, 300 Å for larger conjugates).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Note: TFA acts as an ion-pairing agent to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the crude this compound conjugate in a solvent that is compatible with the initial mobile phase (e.g., a small amount of Solvent B or DMSO, diluted with Solvent A).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient elution. A typical starting point is a gradient from 5% to 95% Solvent B over 30-40 minutes. The gradient should be optimized to achieve the best separation between the product and impurities. A shallower gradient generally yields better resolution.
-
Monitor the elution profile using a UV-Vis detector at two wavelengths: ~260 nm (if the conjugate is attached to a nucleic acid) and ~550 nm (the absorption maximum for Cy3).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak that absorbs at both wavelengths.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the product using mass spectrometry.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is suitable for removing excess free dye and other less hydrophobic impurities.
-
Cartridge Selection:
-
Choose a reversed-phase SPE cartridge (e.g., C18 or a hydrophilic-lipophilic balanced (HLB) polymer). The cartridge size should be appropriate for the sample volume.
-
-
SPE Workflow:
-
Conditioning: Wet the sorbent by passing a column volume of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge.
-
Equilibration: Flush the cartridge with the loading buffer (e.g., aqueous buffer similar to the sample matrix) to prepare it for sample loading.
-
Sample Loading: Load the crude sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second) to ensure efficient binding of the conjugate.
-
Washing: Pass a wash solvent of intermediate strength (e.g., 5-10% acetonitrile in water) through the cartridge to remove weakly bound impurities and free dye. Monitor the eluate to ensure the product is not being washed off.
-
Elution: Elute the purified this compound conjugate with a strong organic solvent (e.g., 80-100% acetonitrile). Use a minimal volume to keep the product concentrated.
-
Visual Workflow and Troubleshooting Diagrams
Caption: General purification workflow for this compound conjugates.
Caption: Troubleshooting decision tree for common RP-HPLC issues.
References
effect of buffer composition on Cy3-PEG3-Alkyne labeling
Welcome to the technical support center for Cy3-PEG3-Alkyne labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this compound labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
For optimal performance, it is recommended to use buffers such as PBS (Phosphate-Buffered Saline) or HEPES at a pH range of 7.0-7.5.[1][2] It is crucial to avoid Tris-based buffers as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for the copper(I) catalyst, leading to decreased labeling efficiency.[1][3][4]
Q2: What are the recommended concentrations for the key reaction components?
To achieve a balance between high efficiency and minimizing potential damage to biomolecules, the following concentration ranges are recommended.
Q3: My labeling efficiency is low. What are the potential causes and solutions?
Low labeling efficiency can stem from several factors related to the buffer composition and reaction conditions. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions.
Q4: I am observing high background or non-specific labeling. How can I reduce it?
High background can be caused by several factors, including excess reagents or suboptimal buffer conditions. Lowering the concentration of the this compound reagent can be beneficial. Additionally, ensuring the use of a compatible buffer and considering the inclusion of additives to scavenge reactive byproducts can help reduce non-specific signals.
Q5: How stable is the Cy3 dye in different buffer conditions?
The Cy3 dye generally exhibits good photostability. However, the local chemical environment, including the buffer composition, can influence its photobleaching rate. The presence of oxygen and certain reducing or oxidizing agents can affect its stability. Using oxygen scavenging systems and photostabilizing agents can enhance the dye's longevity during imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incompatible Buffer: Use of Tris or other copper-chelating buffers. | Switch to a non-chelating buffer such as PBS or HEPES at pH 7.0-7.5. |
| Incorrect pH: The reaction buffer pH is outside the optimal range of 7.0-7.5. | Adjust the buffer pH to the recommended range to ensure optimal catalyst activity. | |
| Oxidation of Copper(I) Catalyst: Exposure of the reaction to oxygen can oxidize the active Cu(I) to the inactive Cu(II) state. | Degas the reaction buffer and other solutions. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Capping the reaction tube can also help minimize oxygen exposure. | |
| Degraded Reducing Agent: The sodium ascorbate solution has degraded over time. | Always prepare a fresh solution of sodium ascorbate immediately before setting up the reaction. | |
| Inaccessible Alkyne/Azide Groups: The reactive groups on the biomolecule are sterically hindered or buried within its three-dimensional structure. | Consider adding a denaturant or a co-solvent like DMSO to help expose the reactive sites. | |
| High Background/Non-specific Labeling | Excess Dye Concentration: Using too high a concentration of this compound. | Titrate the concentration of the alkyne dye to find the optimal balance between signal and background. |
| Reactive Byproducts: Reactive oxygen species (ROS) generated by the copper catalyst and ascorbate can lead to non-specific reactions. | Use a copper-chelating ligand like THPTA to minimize ROS generation. Adding aminoguanidine can scavenge reactive byproducts of ascorbate oxidation. | |
| Detergent Interference: High concentrations of strong, ionic detergents like SDS can negatively impact the reaction. | If possible, use mild, non-ionic detergents or dilute the sample to lower the final detergent concentration. | |
| Inconsistent Labeling Results | Variable Oxygen Exposure: Inconsistent deoxygenation of reaction components. | Standardize the procedure for deoxygenating buffers and protecting the reaction from air. |
| Instability of Stock Solutions: Degradation of sodium ascorbate or other reagents. | Prepare fresh stock solutions, especially for the reducing agent, for each experiment. | |
| Order of Reagent Addition: The order of addition can affect catalyst stability. | A recommended practice is to pre-mix the copper sulfate and the ligand before adding them to the solution containing the azide and alkyne, and then initiating the reaction by adding sodium ascorbate. |
Quantitative Data Summary
The following tables summarize the recommended concentrations and the qualitative impact of different buffer components on the labeling reaction.
Table 1: Recommended Reagent Concentrations for CuAAC Labeling
| Component | Recommended Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | Higher concentrations may be needed for complex samples but can also increase the risk of biomolecule damage. |
| Reducing Agent (Sodium Ascorbate) | 2.5 mM - 5 mM | A significant excess is required to counteract dissolved oxygen and maintain the copper in its active Cu(I) state. |
| Copper Ligand (e.g., THPTA) | 1:1 to 5:1 (Ligand:Copper) | A 5:1 ratio is often recommended for bioconjugation to protect the target molecule from oxidative damage. |
| This compound | Variable (typically 1.5x excess over the azide-modified molecule) | The optimal concentration should be determined empirically for each specific application. |
| Azide-modified Biomolecule | Variable | Dependent on the specific experimental setup. |
Table 2: Qualitative Effect of Buffer Components on Labeling Efficiency
| Buffer/Component | Effect on Labeling Efficiency | Reason |
| PBS (pH 7.4) | Optimal | Non-chelating and maintains a suitable pH. |
| HEPES (pH 7.4) | Optimal | Non-chelating and provides good buffering capacity. |
| Tris | Decreased | Chelates copper ions, inhibiting the catalyst. |
| High Salt (>0.5 M NaCl) | Can be used | Generally compatible with the reaction. |
| SDS (1%) | Negative | Strong ionic detergent that can interfere with the reaction. |
| Mild, non-ionic detergents | Compatible | Less likely to have a significant negative impact. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol provides a general guideline for labeling proteins that have been modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and this compound in the reaction buffer. The final concentration of the protein and a 1.5 to 10-fold molar excess of the dye should be determined based on the specific protein and number of labeling sites.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is recommended. Let the premix stand for a few minutes.
-
Add Catalyst: Add the catalyst premix to the protein-dye mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove excess reagents and the copper catalyst by purifying the labeled protein using a suitable method such as size-exclusion chromatography.
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with an Azide-Containing Dye (adapted for this compound)
This protocol is adapted for labeling oligonucleotides that have been synthesized with an alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-containing Cy3 dye
-
2M Triethylammonium acetate buffer, pH 7.0
-
DMSO
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Ascorbic Acid stock solution (5 mM in water, freshly prepared)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.
-
Add Buffer and DMSO: Add the 2M triethylammonium acetate buffer to a final concentration of 0.2 M, followed by DMSO to 50% of the final volume. Vortex to mix.
-
Add Azide Dye: Add the azide-containing Cy3 dye stock solution (typically a 1.5x molar excess over the oligonucleotide) and vortex.
-
Add Reducing Agent: Add the freshly prepared ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas: Degas the solution by bubbling an inert gas through it for 30 seconds.
-
Add Catalyst: Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap it tightly.
-
Incubation: Vortex the mixture thoroughly and keep it at room temperature overnight, protected from light.
-
Purification: Precipitate the labeled oligonucleotide using standard methods (e.g., with acetone or ethanol) and purify by RP-HPLC or PAGE.
Visualizations
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Photobleaching of Cy3-PEG3-Alkyne
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize photobleaching of Cy3-PEG3-Alkyne during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy3?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy3, upon exposure to excitation light.[1][2][3] This process leads to a loss of fluorescence, which can compromise the quality of imaging data, especially in quantitative and long-term studies.[3] The Cy3 dye, while bright, is susceptible to photobleaching, particularly under prolonged or high-intensity illumination.[1] The core issue arises when the excited fluorophore chemically reacts, often with molecular oxygen, leading to its permanent inactivation.
Q2: What are the primary causes of Cy3 photobleaching?
A2: The main factors contributing to photobleaching include:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity significantly accelerates the rate of photobleaching.
-
Prolonged Exposure Time: Continuous or lengthy exposure to the excitation source increases the cumulative dose of photons absorbed by the fluorophore, leading to a higher probability of photodestruction.
-
Presence of Reactive Oxygen Species (ROS): Molecular oxygen in the imaging medium can be converted into highly reactive species (like singlet oxygen) during the fluorescence process. These ROS can then attack and destroy the Cy3 molecule.
-
Environmental Factors: The chemical environment, including the pH and composition of the imaging buffer, can influence the photostability of the dye.
Q3: How does the PEG3 linker and Alkyne group affect the photostability of Cy3?
A3: The PEG (polyethylene glycol) linker and the alkyne group are primarily for conjugation and solubility purposes and do not inherently enhance the photostability of the Cy3 core. The PEG linker can, however, influence the local environment of the dye. By increasing the distance from a potentially quenching surface or biomolecule, it may indirectly affect fluorescence, but it is not a direct photostabilizing agent. The alkyne group is a functional handle for "click chemistry" reactions and does not play a direct role in the photobleaching process itself.
Q4: What are antifade reagents and how do they work for Cy3?
A4: Antifade reagents are chemical compounds added to the imaging medium or mounting medium to reduce photobleaching. They primarily work by scavenging reactive oxygen species (ROS), thereby protecting the fluorophore from oxidative damage. Some antifade agents can also quench the triplet state of the fluorophore, a long-lived excited state that is a key intermediate in the formation of ROS. Common antifade reagents include commercially available solutions like ProLong™ Gold and VECTASHIELD®, as well as individual components like Trolox, n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q5: Are there any compatibility issues with antifade reagents and Cy3?
A5: Yes, some antifade reagents can have negative interactions with certain dyes. For instance, p-Phenylenediamine (PPD), while an effective antifade agent, has been reported to react with and split cyanine dyes, which can lead to a loss of signal. It is crucial to use antifade reagents specifically validated for use with cyanine dyes or to test their compatibility in your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Rapid signal loss during time-lapse imaging | - Excitation light intensity is too high.- Exposure time is too long.- Ineffective or no antifade reagent is being used. | - Reduce laser power or lamp intensity to the minimum required for a good signal-to-noise ratio.- Decrease the camera exposure time and/or increase the time interval between acquisitions.- Add a compatible live-cell antifade reagent to the imaging medium. |
| High background fluorescence | - Autofluorescence from cells or the imaging medium.- Excess unbound this compound probe. | - Use a phenol red-free imaging medium.- Ensure thorough washing steps after staining to remove all unbound dye.- Use a narrower emission filter to specifically collect the Cy3 signal. |
| Antifade reagent is not effective | - Incorrect concentration of the reagent.- The reagent has degraded over time.- Incompatibility with the cell type or imaging medium. | - Perform a titration experiment to determine the optimal concentration.- Prepare fresh antifade solutions, especially for homemade reagents.- Test a different class of antifade agent (e.g., switch from an antioxidant to an oxygen scavenger). |
| Visible signs of cell stress or death (phototoxicity) | - High light exposure (often linked to conditions causing photobleaching).- Cytotoxicity of the antifade reagent. | - Reduce light intensity and exposure time, as phototoxicity is often linked to photobleaching conditions.- Test different concentrations of the antifade reagent to find a balance between photoprotection and cell health.- Consider using a different, less toxic antifade formulation. |
| Failed or inefficient Click Chemistry reaction | - Inactive copper catalyst (oxidized to Cu(II)).- Issues with reagents (degraded azide or alkyne).- Presence of inhibitors (e.g., high concentrations of thiols). | - Use a stabilizing ligand for Cu(I) like THPTA or TBTA and freshly prepared sodium ascorbate to reduce Cu(II).- Perform a test reaction with known good reagents to verify the protocol.- If thiols are present, consider using excess copper or sacrificial metals like Zn(II). |
Data Presentation: Efficacy of Photoprotection Systems
The effectiveness of various antifade strategies can be compared quantitatively. The following table summarizes the improvement in photostability for Cy3/Cy5 FRET pairs using different photoprotection systems, which are also applicable to single-dye experiments.
| Photoprotection System | Improvement Factor (vs. Buffer alone) | Reference |
| GGO (Glucose/Glucose Oxidase/Catalase) | 4.9x | |
| PCA (Protocatechuic Acid/Protocatechuate-3,4-dioxygenase) | 15.2x | |
| GGO + Trolox | 18.6x | |
| GGO + ROXS (Reducing and Oxidizing System) | 28.7x |
Table 1: Comparison of improvement factors for various photoprotection systems in single-molecule FRET experiments. Data indicates a significant enhancement in fluorophore lifetime with the addition of antifade reagents.
Experimental Protocols
Protocol 1: Optimizing Imaging Parameters to Reduce Photobleaching
This protocol provides a workflow to minimize photobleaching by adjusting microscope settings.
-
Select the Right Fluorophore: For long-term imaging, consider if a more photostable alternative to Cy3, such as Alexa Fluor 555, is suitable for your experiment.
-
Minimize Excitation Intensity: Use neutral density (ND) filters or adjust laser/lamp power to the lowest level that provides a sufficient signal-to-noise ratio (SNR).
-
Reduce Exposure Time: Set the camera to the shortest possible exposure time that still yields a clear image. If the signal is weak, consider increasing camera gain or using binning before increasing exposure time.
-
Minimize Illumination Duration:
-
Use transmitted light (e.g., DIC or phase contrast) to locate the area of interest and focus on the sample.
-
Only switch to fluorescence illumination immediately before acquiring the image.
-
Use automated shutters to ensure the sample is only illuminated during camera exposure.
-
-
Use Appropriate Filters: Employ high-quality bandpass filters for both excitation and emission to minimize bleed-through and reduce the collection of out-of-band light that can contribute to noise and phototoxicity.
-
Acquire Data Efficiently: For time-lapse experiments, increase the interval between acquisitions as much as the biological process under investigation allows.
Protocol 2: Using a Commercial Antifade Reagent for Live-Cell Imaging
This protocol outlines the general steps for using a commercial antifade reagent like ProLong™ Live Antifade Reagent.
-
Cell Preparation: Plate and culture cells on a glass-bottom dish suitable for high-resolution microscopy.
-
Staining: Label your cells with the this compound probe according to your established protocol. Perform thorough washes to remove unbound probe.
-
Reagent Preparation: Prepare the antifade imaging medium by diluting the commercial antifade reagent (e.g., at 100X) into your normal imaging medium (ensure it is phenol red-free).
-
Incubation: Replace the culture medium with the prepared antifade-containing imaging medium. Incubate the cells for the manufacturer-recommended time (e.g., 15-120 minutes) at 37°C and 5% CO₂.
-
Imaging: Mount the dish on the microscope stage, ensuring the environmental chamber maintains proper temperature and CO₂ levels. Proceed with imaging, following the optimization steps in Protocol 1.
Visualizations
Caption: Mechanism of Cy3 photobleaching and the action of antifade reagents.
Caption: Experimental workflow for minimizing Cy3 photobleaching.
Caption: Troubleshooting decision tree for rapid Cy3 signal loss.
References
Technical Support Center: Catalyst Removal After Cy3-PEG3-Alkyne Click Reaction
Welcome to the technical support center for troubleshooting catalyst removal after your Cy3-PEG3-Alkyne click reaction. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for obtaining a high-purity fluorescently labeled product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
Residual copper catalyst can be detrimental to your final product and downstream applications for several reasons:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for in vivo studies and the development of therapeutics.
-
Fluorescence Quenching: Copper ions are known to quench the fluorescence of cyanine dyes like Cy3, leading to inaccurate quantification and imaging results.[1][2][3]
-
Interference with Downstream Reactions: Residual copper can interfere with subsequent enzymatic or chemical reactions.
-
Product Instability: The presence of copper can affect the long-term stability of your labeled biomolecule.
Q2: What are the most common methods for removing the copper catalyst?
The primary methods for copper catalyst removal from biomolecule samples include:
-
Chelation with EDTA: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that forms a stable, water-soluble complex with copper ions, which can then be removed through dialysis or size-exclusion chromatography.[4][5]
-
Solid-Phase Scavengers: These are resins functionalized with chelating groups that selectively bind copper. The resin is then easily removed by filtration.
-
Precipitation: The product, if it is a biomolecule like an oligonucleotide, can be precipitated, leaving the copper salts in the supernatant.
Q3: My purified product still has a faint blue/green tint. What does this indicate?
A persistent blue or green color in your product is a common indicator of residual copper contamination. This can happen if the copper is strongly chelated by your product or if the initial removal step was not efficient enough. Further purification using a different method or repeating the current method is recommended.
Q4: I'm experiencing a significant loss of my Cy3-labeled product during purification. What could be the cause?
Product loss during purification can be attributed to several factors:
-
Adsorption to Surfaces: PEGylated molecules can be "sticky" and adsorb to chromatography media or scavenger resins.
-
Co-precipitation: During precipitation steps, your product might co-precipitate with the copper salts.
-
Incomplete Elution: If using column-based methods, the elution buffer may not be optimal for recovering your entire product.
Troubleshooting Guide
This section addresses specific issues you might encounter during the catalyst removal process.
| Problem | Possible Cause | Recommended Solution |
| Low or No Cy3 Fluorescence Signal After Purification | Residual Copper Quenching: Even trace amounts of copper can quench Cy3 fluorescence. | - Perform an additional, more stringent copper removal step (e.g., a different scavenger resin or extensive dialysis against EDTA).- Quantify the residual copper concentration in your sample using methods like Atomic Absorption Spectrometry. |
| Photobleaching: Cy3 is susceptible to photobleaching, especially with prolonged exposure to light. | - Minimize light exposure during all experimental steps.- Use photostabilizing agents in your imaging buffers. | |
| Degradation of Cy3: Harsh purification conditions (e.g., extreme pH) can degrade the cyanine dye. | - Ensure all purification steps are performed under mild conditions and at appropriate pH levels. | |
| Product is Insoluble After Lyophilization | Aggregation of PEGylated Molecule: PEG chains can sometimes cause aggregation upon drying. | - Try resuspending the pellet in a small amount of organic solvent (e.g., DMSO) before adding aqueous buffer.- Optimize the lyophilization process by flash-freezing and using a suitable cryoprotectant. |
| Inconsistent Results Between Batches | Variability in Reagent Quality: The efficiency of the click reaction and subsequent purification can be affected by the quality of reagents. | - Use fresh, high-quality reagents for each reaction.- Degas all solutions thoroughly to prevent oxidation of the copper(I) catalyst. |
| Incomplete Reaction: If the click reaction is not complete, purification can be more challenging. | - Monitor the reaction progress by TLC or LC-MS to ensure completion before proceeding to purification. |
Quantitative Data Summary
While exact efficiencies can vary based on the specific biomolecule and experimental conditions, the following table provides a general comparison of common copper removal methods.
| Method | Typical Removal Efficiency | Potential for Product Loss | Advantages | Disadvantages |
| Chelation with EDTA followed by Dialysis/SEC | >95% | Low to Moderate | - High efficiency.- Mild conditions suitable for sensitive biomolecules. | - Time-consuming (especially dialysis).- May require large buffer volumes. |
| Solid-Phase Scavenger Resins | >98% | Moderate | - High efficiency and selectivity.- Fast and easy to perform. | - Can be more expensive.- Potential for non-specific binding and product loss. |
| Precipitation (e.g., Ethanol or Acetone) | 80-95% | High | - Simple and inexpensive.- Can concentrate the sample. | - Higher risk of product loss through co-precipitation.- May not achieve very low residual copper levels. |
Experimental Protocols
Protocol 1: Copper Removal using a Solid-Phase Scavenger Resin
This protocol is recommended for its high efficiency and ease of use.
-
Resin Selection: Choose a copper scavenger resin with high affinity for copper (e.g., thiol- or EDTA-functionalized silica).
-
Resin Preparation: Swell the resin in the reaction solvent according to the manufacturer's instructions.
-
Incubation: Add the scavenger resin (typically 5-10 equivalents relative to the copper catalyst) to the completed click reaction mixture.
-
Stirring: Gently stir the mixture at room temperature for 1-4 hours.
-
Filtration: Remove the resin by filtration using a syringe filter or by centrifugation and careful decanting of the supernatant.
-
Washing: Wash the collected resin with a small volume of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under vacuum to obtain the purified product.
Protocol 2: Copper Removal by Chelation with EDTA and Dialysis
This method is suitable for larger biomolecules and when very low residual copper levels are required.
-
EDTA Addition: To the click reaction mixture, add a 10-fold molar excess of a 0.5 M EDTA solution (pH 8.0).
-
Dialysis Setup: Transfer the mixture to a dialysis tubing with an appropriate molecular weight cut-off (MWCO) for your product.
-
First Dialysis: Dialyze against a large volume (at least 100x the sample volume) of a buffer containing 10 mM EDTA (pH 8.0) for 4-6 hours at 4°C with gentle stirring.
-
Buffer Changes: Change the dialysis buffer 2-3 times, dialyzing for at least 4 hours each time.
-
Final Dialysis: Perform a final dialysis against a buffer without EDTA to remove any excess chelating agent.
-
Sample Recovery: Carefully recover the sample from the dialysis tubing.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from the this compound click reaction to the final purified product ready for cellular imaging.
Caption: Workflow for this compound Click Reaction and Purification.
Logic Diagram for Troubleshooting Low Fluorescence
This diagram outlines the logical steps to troubleshoot a low fluorescence signal after purification.
Caption: Troubleshooting Guide for Low Cy3 Fluorescence Signal.
References
- 1. mdpi.com [mdpi.com]
- 2. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Fluorescence "on-off-on" Assay of Copper Ions and EDTA Using Amino-Functionalized Graphene Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with poor solubility of Cy3-PEG3-Alkyne
Technical Support Center: Cy3-PEG3-Alkyne
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and handling of this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent labeling reagent. It consists of three components:
-
Cy3: A bright, photostable cyanine dye that fluoresces in the red region of the visible spectrum (excitation ~555 nm, emission ~570 nm).[1][2]
-
PEG3: A short, hydrophilic three-unit polyethylene glycol spacer. This linker is designed to improve water solubility and reduce non-specific binding.[3][4][5]
-
Alkyne: A terminal functional group that enables covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry".
Its primary application is in the fluorescent labeling of biomolecules such as proteins, peptides, and nucleic acids for visualization and quantification in various experimental setups.
Q2: Why am I experiencing solubility issues with this compound in aqueous buffers?
A2: While the PEG3 linker enhances hydrophilicity, the core Cy3 dye structure is inherently hydrophobic. At higher concentrations in purely aqueous solutions, the dye molecules can aggregate and precipitate. This self-quenching aggregation can also lead to reduced fluorescence intensity. Therefore, direct dissolution in aqueous buffers can be challenging, often requiring the use of an organic co-solvent.
Q3: What are the recommended initial solvents for dissolving this compound?
A3: It is highly recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent. The most commonly used solvents for this purpose are anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This organic stock solution can then be added in small volumes to your aqueous reaction mixture.
Q4: How does the PEG3 linker improve the properties of the Cy3 dye?
A4: The polyethylene glycol (PEG) linker serves several important functions:
-
Increases Hydrophilicity: PEG chains are hydrophilic and improve the overall water solubility of the hydrophobic Cy3 dye.
-
Reduces Aggregation: The bulky PEG polymer helps to prevent the dye molecules from stacking together (aggregating), which can quench fluorescence.
-
Improves Biocompatibility: PEGylation can reduce non-specific binding of the dye to other surfaces or biomolecules in an experimental system.
Q5: Can I use vortexing or sonication to aid dissolution?
A5: Gentle vortexing is acceptable to mix the solution after adding the organic stock to the aqueous buffer. However, prolonged or high-power sonication is generally not recommended as it can potentially degrade the fluorescent dye or other sensitive biomolecules in your experiment. A better approach is to ensure the dye is fully dissolved in the organic solvent before adding it to the buffer.
Troubleshooting Guide for Poor Solubility
This guide addresses common problems encountered when working with this compound.
Problem 1: The this compound powder will not dissolve in my aqueous reaction buffer.
-
Cause: Direct dissolution of the lyophilized powder in an aqueous medium is often inefficient due to the hydrophobic nature of the Cy3 core structure.
-
Solution:
-
Prepare an Organic Stock Solution: Dissolve the this compound powder in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM).
-
Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C.
-
Add to Buffer: Add the required volume of the organic stock solution to your aqueous buffer. The final concentration of the organic solvent in the aqueous mixture should be kept low (typically <5-10%) to avoid denaturing proteins or affecting cellular systems.
-
Problem 2: The dye dissolves initially but then precipitates during the experiment or upon storage.
-
Cause: This indicates that the concentration of the dye has exceeded its solubility limit in your final aqueous solution, leading to aggregation and precipitation over time.
-
Solutions:
-
Reduce Final Concentration: Lower the final working concentration of the this compound in your experiment.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.05-0.25%), can help prevent dye aggregation and improve solubility in aqueous solutions.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of DMSO or DMF in the final reaction volume may help keep the dye in solution.
-
Problem 3: My click chemistry labeling efficiency is low, and I suspect solubility is the issue.
-
Cause: If the this compound is not fully solubilized, its availability for the click reaction is significantly reduced, leading to poor labeling efficiency.
-
Solutions:
-
Confirm Complete Dissolution: Before starting the reaction, ensure your dye is fully dissolved in the organic stock solution. Centrifuge the stock solution briefly and check for any undissolved pellets.
-
Optimize Reagent Addition Order: A common practice in click chemistry is to add the reagents in a specific order. Add the this compound stock solution to the buffer containing your azide-modified biomolecule and mix well before adding the copper catalyst and reducing agent to initiate the reaction.
-
Use a Water-Soluble Ligand: For the copper catalyst, use a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). This ligand improves the stability and effectiveness of the copper(I) catalyst in aqueous media, which is beneficial for reactions involving molecules with borderline solubility.
-
Solvent Recommendation Summary
| Solvent | Role | Recommended Starting Concentration (Stock) | Final Concentration in Reaction | Notes |
| DMSO / DMF | Primary Stock Solvent | 1 - 10 mM | < 10% (v/v) | Use anhydrous grade. Pre-dissolve dye completely before adding to aqueous solutions. |
| Aqueous Buffers (e.g., PBS, Borate) | Reaction Solvent | N/A | > 90% (v/v) | Direct dissolution is not recommended. Add dye from an organic stock. |
| Acetonitrile, THF, Methanol | Alternative Organic Solvents | - | - | Can also be used to dissolve fat-soluble Cy dyes, but DMSO/DMF are more common for bioconjugation. |
| Tween-20 | Additive (Optional) | N/A | 0.05 - 0.25% (v/v) | Can be added to the aqueous buffer to prevent aggregation and improve solubility. |
Experimental Protocols
Detailed Protocol: Click Chemistry Labeling of an Azide-Modified Protein
This protocol provides a step-by-step method for labeling an azide-modified protein with this compound, incorporating best practices for handling solubility.
1. Reagent Preparation:
-
This compound Stock (10 mM): Dissolve the required mass of this compound in anhydrous DMSO to make a 10 mM stock solution. Mix well and centrifuge briefly. Store at -20°C in single-use aliquots.
-
Azide-Protein Solution (1 mg/mL): Dissolve your azide-modified protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Copper(II) Sulfate (CuSO4) (20 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
THPTA Ligand (100 mM): Dissolve THPTA in deionized water. This water-soluble ligand is recommended to stabilize the Cu(I) catalyst.
-
Sodium Ascorbate (300 mM): Prepare this fresh by dissolving sodium ascorbate in deionized water. This is the reducing agent that converts Cu(II) to the active Cu(I) state.
2. Reaction Procedure:
-
In a microcentrifuge tube, combine 50 µL of the 1 mg/mL azide-protein solution with 90 µL of PBS buffer.
-
Add a 5 to 10-fold molar excess of the 10 mM this compound stock solution to the protein solution. For example, for a 50 µg protein sample at 50 kDa (1 nmol), add 0.5 to 1.0 µL of the 10 mM stock. Vortex briefly to mix.
-
Add 10 µL of the 100 mM THPTA solution to the mixture. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.
-
To initiate the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 30-60 minutes.
-
The labeled protein is now ready for purification to remove excess dye and reaction components (e.g., via spin desalting column or dialysis).
Visualizations
References
Technical Support Center: Cy3-PEG3-Alkyne Labeling Efficiency
Welcome to the technical support center for Cy3-PEG3-Alkyne labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your labeling experiments.
Troubleshooting Guide
Low labeling efficiency, high background, and inconsistent results are common challenges encountered during this compound labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry. The following table summarizes potential issues, their causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Ineffective Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] | Use a fresh solution of a reducing agent like sodium ascorbate to generate and maintain Cu(I) from a Cu(II) source (e.g., CuSO₄).[3][4][5] Work with degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reagent Concentrations: Incorrect molar ratios of reactants (azide-containing molecule, this compound, copper, ligand, and reducing agent) can limit the reaction rate. | Optimize the molar excess of the this compound to the azide-modified biomolecule. A common starting point is a 4-50 fold excess of the alkyne dye. Refer to specific protocols for recommended concentrations of catalyst and ligand. | |
| Presence of Primary Amines: Buffers containing primary amines (e.g., Tris, glycine) can interfere with some labeling chemistries, although this is a more significant issue for NHS ester-based labeling than for click chemistry. | Use amine-free buffers such as PBS, MES, or HEPES. If your sample is in a Tris-based buffer, perform a buffer exchange before the labeling reaction. | |
| Inhibitory Ligands: Certain molecules in your sample preparation may chelate the copper catalyst, rendering it inactive. | Purify your azide-modified biomolecule to remove potential inhibitors before performing the click reaction. | |
| High Background Signal | Non-specific Binding of this compound: The fluorescent dye may non-covalently associate with your biomolecule or other components in the reaction mixture. | Ensure thorough purification after the labeling reaction. Methods like gel filtration (e.g., Sephadex G-25), dialysis, or spin concentrators can effectively remove unbound dye. Adding a detergent (e.g., 0.1% SDS) to washing buffers can help reduce non-specific binding. |
| Precipitation of Reagents: High concentrations of reagents, especially the dye, can lead to the formation of fluorescent precipitates that are difficult to remove. | Avoid using excessively high concentrations of the this compound. Ensure all components are fully dissolved in the reaction buffer. | |
| Inconsistent Results | Variability in Reagent Quality: Degradation of this compound, copper salts, or the reducing agent can lead to inconsistent labeling. | Store reagents as recommended by the manufacturer, typically at -20°C and protected from light and moisture. Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) for each experiment. |
| Oxygen Contamination: The level of dissolved oxygen can vary between experiments, affecting the concentration of the active Cu(I) catalyst. | Standardize the degassing procedure for your buffers and reaction mixtures to ensure consistent oxygen levels. | |
| Degradation of Biomolecule | Oxidative Damage: The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules, particularly proteins with susceptible amino acid residues like cysteine, methionine, and histidine. | The use of a copper-chelating ligand, such as THPTA or TBTA, is highly recommended. These ligands not only accelerate the reaction but also protect the biomolecule from oxidative damage. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this compound labeling via click chemistry?
A1: The optimal buffer should be free of primary amines. Phosphate-buffered saline (PBS), MES, and HEPES are commonly used. The reaction is generally robust over a pH range of 4 to 12.
Q2: How can I be sure that my copper catalyst is active?
A2: The active catalyst is Copper(I). You can either use a Cu(I) salt directly (e.g., CuI) or, more commonly, generate it in situ from a Cu(II) salt like copper sulfate (CuSO₄) using a reducing agent such as sodium ascorbate. It is crucial to prepare the sodium ascorbate solution fresh for each experiment to ensure its reducing capacity.
Q3: Is a ligand necessary for the click reaction?
A3: While the reaction can proceed without a ligand, using one is highly recommended for bioconjugation. Ligands like THPTA (for aqueous reactions) serve multiple purposes: they stabilize the Cu(I) oxidation state, accelerate the reaction rate, and protect biomolecules from copper-mediated oxidative damage.
Q4: My labeling reaction is very slow. How can I increase the reaction rate?
A4: Several factors can increase the reaction rate. Ensure you are using a ligand to accelerate the catalysis. You can also try increasing the concentration of the reactants, although this should be done cautiously to avoid precipitation and background issues. The reaction is typically fast, often completing within 15-60 minutes at room temperature.
Q5: How do I remove the unreacted this compound after the labeling reaction?
A5: Purification is a critical step to remove excess dye and other reaction components. Common methods include gel filtration columns (e.g., Sephadex G-25), dialysis, spin filtration, and ethanol precipitation for oligonucleotides. The choice of method depends on the nature and size of your labeled biomolecule.
Q6: Can I perform this compound labeling on live cells?
A6: Yes, with careful optimization. The potential cytotoxicity of the copper catalyst is a concern. However, the use of a cell-impermeable, water-soluble ligand like THPTA can chelate the copper, reducing its toxicity and protecting the cells from damage while still catalyzing the reaction on the cell surface.
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
This protocol is a starting point and may require optimization for your specific protein and application.
-
Prepare Stock Solutions:
-
Azide-Modified Protein: Prepare a solution of your purified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound: Dissolve in a suitable solvent like DMSO to create a 10 mM stock solution.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of your azide-modified protein solution.
-
An appropriate volume of this compound stock solution to achieve the desired molar excess (e.g., 20 µL of a 2.5 mM working solution).
-
10 µL of the 100 mM THPTA solution.
-
10 µL of the 20 mM CuSO₄ solution. Vortex briefly to mix.
-
10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly to mix.
-
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
-
Purification:
-
Remove the unreacted dye and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Collect the fractions containing your labeled protein. The labeled protein will be visible as a colored band.
-
Alternatively, use a spin concentrator with an appropriate molecular weight cutoff to perform buffer exchange and remove small molecules.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Analyze the labeled protein by SDS-PAGE to confirm labeling and purity.
-
Store the labeled protein under conditions appropriate for your specific protein, protected from light, often at 4°C for short-term storage or -20°C/-80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting flowchart for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cy3-PEG3-Alkyne vs. Alexa Fluor 555 Alkyne for Bio-Labeling Applications
In the dynamic fields of biological research and drug development, the precise and robust fluorescent labeling of biomolecules is paramount. Among the plethora of available fluorophores, Cy3 and Alexa Fluor 555 have emerged as popular choices for the orange-red spectral region. This guide provides a comprehensive, data-driven comparison of their alkyne derivatives, Cy3-PEG3-Alkyne and Alexa Fluor 555 alkyne, to assist researchers in selecting the optimal tool for their experimental needs. Both dyes are designed for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry," a highly efficient and specific method for bioconjugation.[1][2]
Performance at a Glance: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its photophysical properties, which directly impact signal intensity and experimental success. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability.
| Property | This compound | Alexa Fluor 555 Alkyne | Reference(s) |
| Excitation Maximum (nm) | ~555 | ~555 | [3][4][5] |
| Emission Maximum (nm) | ~570 | ~565 | |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | |
| Quantum Yield | ~0.15 - 0.31 | Generally higher than Cy3 | |
| Brightness (Ext. Coeff. x QY) | 22,500 - 46,500 | Significantly brighter than Cy3 conjugates | |
| Photostability | Good | Superior to Cy3 |
While the excitation and emission maxima of Cy3 and Alexa Fluor 555 are nearly identical, making them compatible with the same filter sets, significant performance differences are observed in brightness and photostability. Alexa Fluor 555 consistently demonstrates superior brightness, particularly in protein conjugates, and is significantly more resistant to photobleaching than Cy3. This enhanced photostability allows for longer exposure times and more robust image acquisition in demanding applications like super-resolution microscopy and single-molecule studies.
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While the extinction coefficients are similar for both dyes, Alexa Fluor 555 exhibits a higher quantum yield, contributing to its overall greater fluorescence intensity. Studies comparing protein conjugates of Cy3 and Alexa Fluor 555 have shown that Alexa Fluor 555 conjugates are significantly more fluorescent, especially at higher degrees of labeling where Cy3 can exhibit self-quenching.
Experimental Considerations and Protocols
Both this compound and Alexa Fluor 555 alkyne are designed for click chemistry, a versatile and highly specific conjugation method. The choice between them may also depend on the specific experimental context, such as the nature of the target molecule and the required signal-to-noise ratio. The inclusion of a PEG3 linker in the Cy3 variant may enhance its water solubility.
General Workflow for Copper-Catalyzed Click Chemistry (CuAAC) Labeling
The following is a generalized protocol for labeling an azide-modified protein with an alkyne-functionalized fluorescent dye.
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling azide-modified proteins with either this compound or Alexa Fluor 555 alkyne. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound or Alexa Fluor 555 alkyne
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Freshly prepared reducing agent solution (e.g., 100 mM sodium ascorbate in water)
-
Purification column (e.g., gel filtration or spin column)
Procedure:
-
Prepare a stock solution of the alkyne dye: Dissolve the this compound or Alexa Fluor 555 alkyne in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (e.g., 1 mg/mL)
-
Alkyne dye stock solution (a 3-10 fold molar excess over the protein is a good starting point)
-
Copper(I)-stabilizing ligand
-
Copper(II) sulfate solution
-
Freshly prepared reducing agent solution
-
-
Incubation: Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from excess dye and reaction components using a suitable method such as gel filtration, dialysis, or a spin column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).
Logical Relationship: Choosing the Right Fluorophore
The decision between this compound and Alexa Fluor 555 alkyne depends on the specific demands of the experiment.
Conclusion
For most applications, Alexa Fluor 555 alkyne offers significant advantages over this compound due to its superior brightness and photostability. These characteristics translate to higher sensitivity, better signal-to-noise ratios, and more reliable and reproducible data, especially in challenging imaging experiments. However, this compound remains a viable and often more cost-effective option for routine applications where the highest levels of photostability and brightness are not critical. The choice of fluorophore is a crucial parameter in experimental design, and the evidence strongly supports Alexa Fluor 555 as a more advanced and robust tool for fluorescence-based studies.
References
A Head-to-Head Comparison: Cy3-PEG3-Alkyne for Copper-Catalyzed Click Chemistry Versus Copper-Free Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. This guide provides an objective comparison between the traditional copper-catalyzed click chemistry approach using Cy3-PEG3-Alkyne and the increasingly popular copper-free click chemistry alternatives, focusing on performance, biocompatibility, and experimental considerations.
The advent of click chemistry has revolutionized bioconjugation, offering a powerful toolkit for attaching fluorescent dyes, such as Cyanine 3 (Cy3), to target molecules. The choice between the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free method, depends critically on the specific application, particularly when working with living systems.
Performance Characteristics: A Quantitative Look
The decision to use a copper-catalyzed or copper-free approach often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data for this compound (used in CuAAC) and a representative copper-free alternative, Cy3-DBCO (dibenzocyclooctyne), used in SPAAC.
| Parameter | This compound (for CuAAC) | Cy3-DBCO (for SPAAC) | Reference |
| Fluorophore | Cyanine 3 (Cy3) | Cyanine 3 (Cy3) | [1][2] |
| Excitation Max. | ~555 nm | ~555 nm | [1][2] |
| Emission Max. | ~570 nm | ~570 nm | [1] |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.31 | ~0.31 | |
| Table 1: Spectroscopic Properties of Cy3-Alkyne and Cy3-DBCO. The core Cy3 fluorophore's properties remain consistent. |
| Parameter | Copper-Catalyzed (CuAAC) with Terminal Alkynes | Copper-Free (SPAAC) with DBCO | Reference |
| Typical Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | 0.1 - 1.0 M⁻¹s⁻¹ | |
| Biocompatibility | Limited in vivo due to copper cytotoxicity | Excellent for live-cell and in vivo applications | |
| Reaction Conditions | Requires copper(I) catalyst and a reducing agent | Catalyst-free; proceeds under physiological conditions | |
| Potential for Non-Specific Labeling | Low, but catalyst can cause side reactions | Can exhibit non-specific reaction with thiols, though at a much lower rate than the azide reaction | |
| Table 2: Reaction Characteristics of CuAAC vs. SPAAC. |
The Fundamental Difference: Reaction Mechanisms
The core distinction between these two methodologies lies in the reaction mechanism, which dictates their suitability for different experimental contexts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the use of a copper(I) catalyst to "click" a terminal alkyne, such as that on this compound, to an azide-modified biomolecule. While highly efficient and rapid, the requisite copper catalyst can be toxic to living cells, limiting its application in live-cell imaging and in vivo studies.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, copper-free click chemistry was developed. This approach utilizes a strained cyclooctyne, such as DBCO, which readily reacts with an azide without the need for a catalyst. The relief of ring strain drives the reaction forward, making it bioorthogonal and ideal for studies in living organisms.
Experimental Workflows: A Visual Guide
The following diagrams illustrate typical experimental workflows for labeling cell surface glycans using both this compound and a copper-free alternative like Cy3-DBCO.
References
A Head-to-Head Comparison: Cy3-PEG3-Alkyne vs. Enzymatic Labeling Methods
In the dynamic landscape of biomedical research and drug development, the precise and efficient labeling of biomolecules is paramount. This guide provides an objective comparison between the chemoselective ligation strategy using Cy3-PEG3-Alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and traditional enzymatic labeling methods. We will delve into the performance characteristics, experimental protocols, and underlying principles of these techniques to empower researchers in selecting the optimal approach for their specific applications.
At a Glance: Key Performance Metrics
The choice of a labeling strategy hinges on a variety of factors, including the desired sensitivity, specificity, and the nature of the biological system under investigation. The following table summarizes the key performance characteristics of this compound and common enzymatic labeling methods.
| Feature | This compound (CuAAC) | Enzymatic (HRP/AP) | Enzymatic (Nick Translation) |
| Principle | Bioorthogonal click chemistry | Catalytic signal amplification | Enzymatic incorporation of labeled nucleotides |
| Specificity | High; bioorthogonal reaction | High (antibody-antigen interaction) | High (sequence-specific) |
| Labeling Efficiency | High, often near-quantitative | Variable, dependent on conjugation | Moderate to high |
| Signal Amplification | None (direct fluorescence) | High (enzymatic turnover) | None (direct fluorescence) |
| Signal-to-Noise Ratio | Generally high | High, but can have background issues | Moderate to high |
| Biocompatibility | Good, especially with copper-chelating ligands for live-cell imaging[1][2] | Excellent | Excellent |
| Multiplexing Capability | High (multiple spectrally distinct alkynes/azides) | Limited by antibody species | High (multiple fluorescent nucleotides) |
| Photostability | Good (Cy3 dye)[3][4] | Not applicable (chromogenic/chemiluminescent) | Good (dependent on fluorophore) |
| Typical Applications | Proteomics, genomics, live-cell imaging, glycan analysis[5] | ELISA, Western blotting, immunohistochemistry | FISH, DNA microarrays |
Visualizing the Workflows
To better understand the practical application of these labeling strategies, the following diagrams illustrate the experimental workflows for each method.
References
- 1. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 2. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Brightness and Quantum Yield of Cy3 and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is a critical step that directly influences the outcome of fluorescence-based experiments. Key performance indicators for a fluorophore are its brightness and quantum yield, which determine the signal intensity and sensitivity of an assay. This guide provides an objective comparison of the photophysical properties of Cy3 against other widely used fluorophores: Alexa Fluor 555, Dyomics 549, and Rhodamine B. The information is supported by experimental data and detailed protocols to assist in selecting the optimal dye for your research needs.
Quantitative Comparison of Fluorophore Properties
The brightness of a fluorophore is a product of its molar extinction coefficient (ε), which indicates how strongly it absorbs light at a specific wavelength, and its fluorescence quantum yield (Φ), the efficiency of converting absorbed light into emitted light.[1] A higher brightness value signifies a stronger fluorescent signal. The following table summarizes the key photophysical properties of Cy3 and its alternatives.
| Fluorophore | Excitation max (nm) | Emission max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Cy3 | ~550-554 | ~568-570 | 150,000 | ~0.15 - 0.33 | ~22,500 - 49,500 |
| Alexa Fluor 555 | ~555 | ~565 | 150,000 - 155,000 | ~0.10 | ~15,000 - 15,500 |
| Dyomics 549 | ~550 (in PBS) | ~575 (in PBS) | 150,000 | Data not available | Data not available |
| Rhodamine B | ~543-555 | ~565-580 | ~80,000 - 110,000 | ~0.31 - 0.70 | ~24,800 - 77,000 |
Experimental Protocols
Relative Measurement of Fluorescence Quantum Yield
This protocol describes the determination of the fluorescence quantum yield of a sample fluorophore relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline - PBS, ethanol)
-
Reference standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Sample fluorophore solution
Procedure:
-
Prepare a series of dilutions for both the reference standard and the sample fluorophore in the chosen solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each dilution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the resulting linear plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the reference standard.
-
Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Immunofluorescence Staining for Brightness Comparison
This protocol provides a general workflow for comparing the brightness of different fluorophore-conjugated secondary antibodies in an immunofluorescence experiment.
Materials:
-
Fixed and permeabilized cells or tissue sections on coverslips
-
Primary antibody specific to the target antigen
-
Secondary antibodies conjugated to different fluorophores (e.g., Cy3, Alexa Fluor 555, Dyomics 549)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Washing buffer (e.g., PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Blocking: Incubate the samples with blocking buffer for 60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in antibody dilution buffer overnight at 4°C.
-
Washing: Rinse the samples three times with washing buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the samples with the different fluorophore-conjugated secondary antibodies, each diluted to the same concentration, for 1-2 hours at room temperature, protected from light.
-
Washing: Rinse the samples three times with washing buffer for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images of the stained samples using a fluorescence microscope. It is crucial to use the same exposure time and laser power for each fluorophore being compared to ensure a fair comparison of brightness.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the brightness of different fluorophores in an immunofluorescence application.
References
A Researcher's Guide to Spectral Overlap: Comparing Cy3-PEG3-Alkyne with Common Fluorophores
For researchers, scientists, and drug development professionals engaged in multiplexing experiments, the selection of fluorophores is a critical step that dictates the clarity and reliability of experimental data. Understanding the spectral properties of fluorescent probes and their potential for spectral overlap is paramount. This guide provides an objective comparison of Cy3-PEG3-Alkyne's performance with alternative fluorophores, supported by experimental data and detailed protocols to inform your experimental design.
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation and/or emission spectrum of another fluorophore in the same sample. This phenomenon can lead to two significant issues:
-
Crosstalk (Bleed-through): This happens when the fluorescence emission from one dye is detected in the filter set or detection channel designated for another fluorophore. This can result in false-positive signals and inaccurate quantification of the target molecules. For example, the emission of FITC can bleed into the detection channel for Cy3, leading to an overestimation of the Cy3 signal.[1][2][3][4][5]
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in an excited state transfers energy to a nearby acceptor fluorophore. While FRET is a powerful tool for studying molecular interactions, unintended FRET due to spectral overlap can lead to quenching of the donor's fluorescence and sensitized emission from the acceptor, complicating data interpretation.
Spectral Properties of this compound and Common Alternatives
The choice of fluorophore significantly impacts the quality of multiplex imaging. Below is a comparison of the key spectral properties of Cy3 and other commonly used fluorescent dyes. The PEG3 linker on this compound is designed to increase hydrophilicity and reduce non-specific binding, while the alkyne group allows for covalent attachment to azide-modified molecules via a "click" reaction.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy3 | ~554 | ~568 | ~150,000 | ~0.15 |
| Alexa Fluor 488 | ~496 | ~519 | ~71,000 | ~0.92 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | Not specified |
| FITC | ~495 | ~519 | ~73,000 | ~0.5 |
| Rhodamine Red-X | ~573 | ~591 | Not specified | Not specified |
| Texas Red | ~596 | ~615 | ~85,000 | ~0.93 |
| Cy5 | ~649 | ~667 | ~250,000 | ~0.27 |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling with this compound
This protocol outlines the general steps for labeling an azide-modified protein with this compound. This reaction, often referred to as "click chemistry," is highly specific and efficient.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
DMSO (for dissolving the dye)
-
Desalting column for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 is common.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Cy3 dye (at ~555 nm).
-
Multiplex Immunofluorescence Staining Protocol
This protocol provides a general workflow for performing two-color immunofluorescence staining using a Cy3-conjugated secondary antibody and an Alexa Fluor 488-conjugated secondary antibody.
Materials:
-
Fixed and permeabilized cells or tissue sections on a slide
-
Primary antibody 1 (from species A, e.g., rabbit)
-
Primary antibody 2 (from species B, e.g., mouse)
-
Cy3-conjugated secondary antibody (anti-species A)
-
Alexa Fluor 488-conjugated secondary antibody (anti-species B)
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Mounting medium with DAPI
Procedure:
-
Blocking: Block the sample with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sample with a mixture of primary antibody 1 and primary antibody 2, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the sample three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sample with a mixture of the Cy3- and Alexa Fluor 488-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the sample three times with wash buffer for 5 minutes each in the dark.
-
Counterstaining and Mounting: Mount the sample with a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Image the sample using a fluorescence microscope with appropriate filter sets for DAPI, Alexa Fluor 488, and Cy3. Acquire images sequentially to minimize bleed-through.
Visualizations
Caption: Spectral overlap between Cy3 and other common fluorophores.
Caption: Workflow for labeling biomolecules using click chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Bleedthrough or crosstalk? | Lumencor [lumencor.com]
- 3. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - RU [thermofisher.com]
Performance of Cy3-PEG3-Alkyne in Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry for molecular labeling, the choice of a fluorescent probe is critical for generating high-quality, reproducible data. Cy3-PEG3-Alkyne is a popular choice for these applications, enabling the visualization of a wide range of biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Alkyne Probes
The selection of a fluorescent alkyne probe depends on several factors, including the specific application, the instrumentation available, and the biological sample being studied. Key performance indicators include brightness, photostability, and signal-to-noise ratio.
| Feature | This compound | Alexa Fluor 555-Alkyne | Cy5-PEG3-Alkyne | Alexa Fluor 647-Alkyne |
| Excitation Max (nm) | ~550-555 | ~555 | ~649 | ~650 |
| Emission Max (nm) | ~570 | ~565 | ~670 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~250,000 | ~239,000 |
| Quantum Yield | Moderate | High | Moderate | High |
| Photostability | Moderate | High[1][2] | Lower than Cy3[1] | High[2] |
| Brightness | Good | Excellent[2] | Good | Excellent |
| Primary Application | Fluorescence Microscopy, Flow Cytometry, Western Blotting | Fluorescence Microscopy, Flow Cytometry, Super-Resolution Microscopy | Far-Red Imaging, In Vivo Imaging, Multiplexing with Cy3 | Far-Red Imaging, In Vivo Imaging, Super-Resolution Microscopy |
| Advantages | Bright, well-established dye. | High photostability and brightness, less self-quenching at high labeling densities. | Emission in the far-red spectrum reduces background autofluorescence. | Superior photostability and brightness in the far-red spectrum. |
| Disadvantages | Prone to photobleaching, especially with intense or prolonged illumination. | More susceptible to photobleaching than Cy3 and Alexa Fluor dyes. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes. Below are comparative protocols for common applications.
Protocol 1: Fluorescent Labeling of Nascent Proteins in Cultured Cells for Microscopy
This protocol describes the metabolic labeling of newly synthesized proteins with a bioorthogonal amino acid followed by fluorescent detection using CuAAC with either this compound or Alexa Fluor 555-Alkyne.
Materials:
-
Mammalian cells in culture
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click-iT® Cell Reaction Buffer Kit or equivalent components:
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
This compound or Alexa Fluor 555-Alkyne
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine.
-
Replace with fresh methionine-free medium containing 25-50 µM AHA and incubate for 1-4 hours.
-
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with fixative solution for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with permeabilization buffer for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail for a single coverslip includes:
-
1X Click Reaction Buffer
-
CuSO₄ (final concentration 100-200 µM)
-
Fluorescent Alkyne (this compound or Alexa Fluor 555-Alkyne, final concentration 1-5 µM)
-
Reducing agent (final concentration 2-5 mM)
-
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslip on a microscope slide using antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3/Alexa Fluor 555 and DAPI.
-
Protocol 2: Western Blot Detection of Glycosylated Proteins
This protocol outlines the detection of metabolically labeled glycoproteins on a western blot membrane using click chemistry.
Materials:
-
Cell lysate containing azide-modified glycoproteins
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and western blot transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Click reaction components:
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
This compound or a biotin-alkyne followed by streptavidin-HRP
-
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
For chemiluminescent detection: Streptavidin-HRP and ECL substrate
-
Imaging system (fluorescence scanner for Cy3 or chemiluminescence imager)
Procedure:
-
Metabolic Labeling and Sample Preparation:
-
Metabolically label cells with an azide-modified sugar (e.g., Ac₄ManNAz) for 48-72 hours.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Click Reaction (for fluorescent detection):
-
Prepare the click reaction cocktail in a suitable buffer (e.g., PBS).
-
Incubate the membrane in the click reaction cocktail containing this compound for 1 hour at room temperature, protected from light.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Alternative Click Reaction and Chemiluminescent Detection:
-
Incubate the membrane in a click reaction cocktail containing biotin-alkyne for 1 hour.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
-
Imaging:
-
For fluorescent detection, image the membrane using a fluorescence scanner with the appropriate excitation and emission settings for Cy3.
-
For chemiluminescent detection, expose the membrane to X-ray film or a chemiluminescence imager.
-
Mandatory Visualizations
Experimental Workflow: Metabolic Labeling and Detection of Nascent Proteins
This diagram illustrates the general workflow for labeling newly synthesized proteins in cells using an azide-containing amino acid analog and subsequent detection with an alkyne-functionalized fluorescent probe.
Caption: General workflow for labeling and detecting newly synthesized proteins.
Signaling Pathway: Investigating Protein Glycosylation Changes
This diagram depicts a simplified signaling pathway leading to changes in protein glycosylation, which can be studied using metabolic labeling with azide-modified sugars and subsequent detection with this compound.
References
A Head-to-Head Comparison: Cost-Benefit Analysis of Cy3-PEG3-Alkyne for Fluorescent Labeling
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for labeling biomolecules is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive cost-benefit analysis of Cy3-PEG3-Alkyne, a widely used fluorescent labeling reagent, and compares its performance against key alternatives, namely Alexa Fluor 555-Alkyne and CF555-Alkyne. This objective evaluation, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make an informed decision based on the specific demands of their experiments.
The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized the way biomolecules are labeled due to its high specificity and efficiency. At the heart of this technique lies the choice of the fluorescent alkyne, which dictates the sensitivity, resolution, and cost of the experiment. Here, we dissect the performance of this compound and its competitors in terms of their photophysical properties, labeling performance, and overall cost-effectiveness.
Performance at a Glance: A Quantitative Comparison
The intrinsic properties of a fluorophore, such as its molar extinction coefficient, quantum yield, and photostability, are paramount to its performance in fluorescence-based applications. The brightness of a fluorophore is a product of its molar extinction coefficient (light absorption efficiency) and its quantum yield (efficiency of converting absorbed light into emitted fluorescence). Photostability, the resistance to irreversible photodegradation, determines the duration over which a reliable signal can be obtained.
| Property | This compound | Alexa Fluor 555-Alkyne | CF®555-Alkyne |
| Excitation Maximum (λex) | ~550 nm[1] | ~555 nm[1] | ~555 nm |
| Emission Maximum (λem) | ~570 nm[1] | ~565 nm[1] | ~565 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[1] | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15 - 0.3 (highly environment-dependent) | Reported to be consistently higher than Cy3 conjugates | Information not readily available |
| Brightness (ε x Φ) | Moderate, but susceptible to quenching | Very bright, with reduced self-quenching | Bright, photostable, and water-soluble |
| Photostability | Less photostable | Significantly more photostable | Improved brightness and photostability over other dyes |
Key Insights:
-
Brightness: While all three dyes possess a high molar extinction coefficient, Alexa Fluor 555-Alkyne and CF555-Alkyne are generally reported to be brighter than this compound. This is largely attributed to their higher quantum yields and reduced susceptibility to self-quenching, especially at high degrees of labeling.
-
Photostability: Numerous studies have demonstrated the superior photostability of Alexa Fluor dyes compared to traditional cyanine dyes like Cy3. This enhanced resistance to photobleaching allows for longer exposure times and more robust time-lapse imaging experiments.
-
The PEG3 Linker: The polyethylene glycol (PEG) linker in this compound is intended to improve water solubility and reduce non-specific binding. Some evidence suggests that PEGylation can also enhance the quantum yield of cyanine dyes. One study reported that a Cy3-PEG conjugate fluoresced 2.5-fold stronger than the unconjugated Cy3 dye. However, the direct impact on labeling efficiency and signal-to-noise in a click chemistry context requires further specific investigation.
Cost-Benefit Analysis
To provide a practical comparison, the following table outlines the approximate costs of the alkyne-functionalized dyes from various suppliers. Prices are subject to change and may vary based on the vendor and quantity purchased.
| Product | Supplier | Quantity | Approximate Price (USD) | Price per mg (USD) |
| This compound | SiChem | 1 mg | €250.00 (~$270) | ~$270 |
| Cy3 Alkyne | Vector Labs | 1 mg | $150.00 | $150 |
| Cy3 Alkyne | AAT Bioquest | 1 mg | $115.00 | $115 |
| Alexa Fluor 555 Alkyne | Invitrogen | 0.5 mg | $660.00 | $1320 |
| APDye 555 Alkyne | AxisPharm | 1 mg | $199.00 | $199 |
| CF®555 Alkyne | Biotium | 0.5 mg | Price not listed | - |
Analysis:
From a purely cost-per-milligram perspective, Cy3-Alkyne is the most economical option. The PEGylated version, this compound, is more expensive but may offer benefits in terms of solubility and reduced background. Alexa Fluor 555-Alkyne is significantly more expensive, reflecting its superior photophysical properties. APDye 555 Alkyne presents a more budget-friendly alternative to Alexa Fluor 555, with claims of similar performance.
The "benefit" in this cost-benefit analysis is highly dependent on the specific application.
-
For routine labeling and applications where photostability is not a major concern, the lower cost of this compound or standard Cy3-Alkyne may be justified.
-
For demanding applications such as super-resolution microscopy, single-molecule tracking, or long-term live-cell imaging, the superior brightness and photostability of Alexa Fluor 555-Alkyne or a high-performance alternative like CF555-Alkyne would likely outweigh the higher initial cost by providing higher quality, more reliable data and potentially reducing the need for repeated experiments.
Experimental Protocols
To facilitate a direct and unbiased comparison of these fluorescent alkynes, a detailed experimental protocol for labeling and imaging is provided below. This protocol can be adapted for specific cell types and target biomolecules.
Protocol for Comparative Analysis of Fluorescent Alkyne Labeling
Objective: To quantitatively compare the labeling efficiency, signal-to-noise ratio, and photostability of this compound, Alexa Fluor 555-Alkyne, and CF555-Alkyne in a cell-based assay.
Materials:
-
Azide-modified biomolecule of interest (e.g., metabolically labeled with an azide-containing amino acid or sugar)
-
This compound
-
Alexa Fluor 555-Alkyne
-
CF555-Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA or BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Experimental Workflow:
Caption: Workflow for comparative analysis of fluorescent alkynes.
Detailed Steps:
-
Cell Culture and Azide Labeling:
-
Culture your cells of interest to the desired confluency.
-
Metabolically label the cells with an appropriate azide-containing precursor (e.g., L-azidohomoalanine for protein synthesis or an azido-sugar for glycosylation) for a predetermined time.
-
-
Fixation, Permeabilization, and Blocking:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
-
Click Chemistry Labeling:
-
Prepare fresh click chemistry reaction cocktails for each fluorescent alkyne. A typical reaction mixture includes:
-
Fluorescent alkyne (e.g., 1-10 µM)
-
CuSO₄ (e.g., 100 µM)
-
Copper-chelating ligand (e.g., 500 µM THPTA)
-
Sodium Ascorbate (e.g., 5 mM) in PBS.
-
-
Incubate the cells with the respective reaction cocktails for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips with an antifade mounting medium.
-
Image the cells using a fluorescence microscope. Crucially, use identical acquisition settings (laser power, exposure time, gain) for all samples to allow for a direct comparison.
-
Labeling Efficiency/Signal Intensity: Quantify the mean fluorescence intensity of the labeled structures in a statistically significant number of cells for each dye.
-
Signal-to-Noise Ratio: Calculate the ratio of the mean fluorescence intensity of the labeled structure to the mean fluorescence intensity of a background region within the same cell.
-
Photostability: Continuously expose a field of view to the excitation light and measure the decay in fluorescence intensity over time for each dye.
-
Signaling Pathway and Logical Relationships
The process of fluorescently labeling a target protein within a cell and subsequent imaging involves a series of steps and interactions that can be visualized as follows:
Caption: Logical flow of fluorescent labeling and detection.
Conclusion
The choice between this compound and its alternatives is a nuanced one that hinges on the specific requirements of the experiment and budgetary constraints.
-
This compound remains a viable and cost-effective option for many standard applications. The PEG linker can be advantageous in reducing background and improving solubility.
-
Alexa Fluor 555-Alkyne stands out as the superior performer in terms of brightness and photostability, making it the preferred choice for challenging imaging applications where data quality is paramount.
-
CF555-Alkyne and other next-generation dyes offer a compelling balance of performance and value, often outperforming traditional dyes at a more competitive price point than premium alternatives.
Ultimately, for critical experiments, it is highly recommended to perform a small-scale pilot study to directly compare the performance of the most promising candidates under your specific experimental conditions. This empirical approach will provide the most definitive data to guide your selection and ensure the generation of high-quality, reproducible results.
References
A Comparative Guide to Cy3-PEG3-Alkyne for Bioorthogonal Labeling and Imaging
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for bioorthogonal labeling is a critical step that dictates the sensitivity, specificity, and success of a wide range of experiments. Cy3-PEG3-Alkyne has emerged as a versatile and widely used tool for the fluorescent tagging of azide-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide click chemistry. This guide provides a comprehensive comparison of this compound with its main alternatives, supported by quantitative data and detailed experimental protocols to inform your selection process.
This compound is a fluorescent probe consisting of three components: the Cy3 fluorophore, a triethylene glycol (PEG3) linker, and a terminal alkyne group. The Cy3 dye is a bright, orange-fluorescent dye with an excitation maximum around 550 nm and an emission maximum around 570 nm. The PEG3 linker enhances its solubility in aqueous buffers and provides spatial separation between the dye and the target biomolecule, which can help to minimize quenching effects. The terminal alkyne is the reactive handle that enables covalent attachment to azide-modified molecules through the highly efficient and specific click reaction.
Performance Comparison of Fluorescent Alkyne Probes
The choice of a fluorescent alkyne probe significantly impacts the quality of experimental data. Key performance indicators include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to fading upon illumination). Here, we compare the photophysical properties of Cy3-Alkyne with its spectrally similar competitors: Alexa Fluor 555 Alkyne and Atto 550 Alkyne.
| Property | Cy3-Alkyne | Alexa Fluor 555 Alkyne | Atto 550 Alkyne |
| Excitation Max (nm) | ~555 | ~555 | ~554 |
| Emission Max (nm) | ~570 | ~565 | ~576 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~150,000 | ~150,000 | ~120,000 |
| Fluorescence Quantum Yield | ~0.10 - 0.31[1] | ~0.10 | ~0.80[2] |
| Brightness (Ext. Coeff. x QY) | 15,000 - 46,500 | 15,000 | 96,000 |
| Key Advantages | Cost-effective, widely used | High photostability, less self-quenching | High quantum yield and photostability |
| Key Disadvantages | Lower quantum yield and photostability compared to alternatives | Higher cost | Higher cost |
Note: The quantum yield of Cy3 can be influenced by its environment and conjugation state.[3][4] Alexa Fluor dyes are generally known for their superior photostability compared to Cy dyes.[5] Atto dyes are recognized for their high thermal and photostability.
Key Applications and Experimental Protocols
This compound is a versatile tool with applications spanning cellular imaging, proteomics, and drug delivery. Below are detailed protocols for some of its key applications.
Metabolic Labeling and Imaging of Glycoproteins
This technique allows for the visualization of newly synthesized glycoproteins in cells.
Experimental Workflow:
Caption: Workflow for metabolic labeling and detection of glycoproteins.
Detailed Protocol for Metabolic Glycoprotein Labeling:
-
Metabolic Labeling: Human mesenchymal stem cells (hMSCs) are cultured in media supplemented with an acetylated azido-sugar precursor, such as N-azidoacetylmannosamine (Ac4ManNAz), for 48-72 hours. This allows for the incorporation of the azido-sugar into newly synthesized glycoproteins.
-
Cell Lysis: After incubation, the cells are washed and then lysed to extract the cellular proteins.
-
Click Chemistry Reaction: The protein lysate containing the azide-modified glycoproteins is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. A typical reaction mixture includes the protein lysate, this compound, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA) to improve reaction efficiency and reduce cytotoxicity.
-
Analysis: The resulting fluorescently labeled glycoproteins are separated by 1D or 2D gel electrophoresis and visualized using a fluorescence gel imager.
Proteomic Analysis using "Click-DIGE"
This method combines the specificity of click chemistry with the quantitative power of 2D-Difference Gel Electrophoresis (DIGE) to analyze specific subsets of post-translationally modified proteins.
Experimental Workflow:
Caption: Workflow for Click-DIGE proteomic analysis.
Detailed Protocol for Click-DIGE:
-
Metabolic Labeling: Two different cell populations (e.g., control and treated) are metabolically labeled with an azido-sugar analog.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the protein concentration of each lysate is determined.
-
Click Chemistry Labeling: One cell lysate is reacted with alkyne-Cy3, and the other is reacted with a size- and charge-matched alkyne-Cy5 via a CuAAC reaction.
-
Sample Pooling and 2D Gel Electrophoresis: The two fluorescently labeled samples are then mixed and separated on a single two-dimensional gel.
-
Fluorescence Imaging and Analysis: The gel is imaged sequentially at the excitation and emission wavelengths for Cy3 and Cy5. The resulting images are overlaid and analyzed to identify differences in the abundance of specific glycoproteins between the two samples.
Labeling and Tracking of Nanoparticles for Drug Delivery
This compound can be used to fluorescently label drug delivery vehicles, such as nanoparticles, to track their biodistribution in vitro and in vivo.
Experimental Workflow:
Caption: Workflow for labeling and tracking nanoparticles.
Detailed Protocol for Nanoparticle Labeling:
-
Nanoparticle Synthesis and Functionalization: Nanoparticles, such as those made from PLGA, are synthesized and their surface is functionalized with azide groups.
-
Click Chemistry Conjugation: The azide-functionalized nanoparticles are then reacted with this compound via a CuAAC reaction to covalently attach the fluorescent dye.
-
Purification: The labeled nanoparticles are purified from unreacted dye and other reagents, for example, by filtration.
-
Characterization: The labeled nanoparticles are characterized to determine their size, surface charge, and the efficiency of dye conjugation.
-
In Vitro and In Vivo Tracking: The Cy3-labeled nanoparticles can then be used in cell culture experiments to study cellular uptake or administered to animal models to track their biodistribution using in vivo fluorescence imaging systems.
Conclusion
This compound is a valuable and versatile fluorescent probe for a wide array of applications in biological research. Its utility in bioorthogonal click chemistry allows for the specific and efficient labeling of biomolecules in complex environments. While alternatives like Alexa Fluor 555 Alkyne and Atto 550 Alkyne may offer superior photostability and brightness, the cost-effectiveness and extensive literature support for Cy3-based probes make this compound a strong contender for many applications. The choice of fluorescent probe should be guided by the specific requirements of the experiment, including the desired sensitivity, the imaging modality, and budget constraints. This guide provides the necessary data and protocols to make an informed decision for your research needs.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. atto-tec.com [atto-tec.com]
- 3. scispace.com [scispace.com]
- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
Safety Operating Guide
Proper Disposal of Cy3-PEG3-Alkyne: A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe and compliant disposal of laboratory reagents is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of Cy3-PEG3-Alkyne, a fluorescent dye commonly used in biological research. Due to its chemical properties, this compound requires handling as hazardous waste.
Hazard Profile and Safety Precautions
Quantitative Hazard Information:
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
| Storage Class | 11 | Combustible Solids |
| WGK (Germany) | 3 | Highly hazardous to water |
Step-by-Step Disposal Protocol
The following procedures are based on general guidelines for the disposal of hazardous chemical waste and should be followed to ensure the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Do not dispose of this compound, in either solid or solution form, down the drain or in the regular trash. [2][3][4] All materials contaminated with this dye must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated gloves, wipes, and plasticware, in a designated, leak-proof hazardous waste container.[5] The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Labeling of Hazardous Waste:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations.
-
Indicate the concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Provide the name and contact information of the generating laboratory or researcher.
3. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Store in a cool, dry place, away from incompatible materials. The recommended storage temperature for the product is -20°C. While waste may not require freezing, it should be stored safely.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. Cy3-炔属烃 for copper catalyzed click labeling | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling Cy3-PEG3-Alkyne
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Cy3-PEG3-Alkyne. The following procedures are designed to ensure the safe and effective use of this fluorescent probe in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Classification (based on Cy3-alkyne): [1]
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
Recommended Personal Protective Equipment (PPE):
A risk assessment should always be conducted prior to handling, but the following table outlines the minimum recommended PPE.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards.[2] | Protects against splashes and aerosols of the compound. |
| Hand Protection | Disposable Nitrile Gloves | Chemically resistant, inspect before use.[2][3] | Prevents skin contact and potential irritation or sensitization.[4] |
| Body Protection | Laboratory Coat | Standard, fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be needed if creating aerosols or dusts. | Avoid inhalation of the solid compound or its aerosols. |
| Foot Protection | Closed-toe shoes | Fully enclosed shoes covering the entire foot. | Protects feet from potential spills. |
Handling and Storage
Operational Workflow for Handling this compound:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
